molecular formula C16H18N2O3 B1384994 N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS No. 1020055-95-1

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Katalognummer: B1384994
CAS-Nummer: 1020055-95-1
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: UAOMOVNVRSMGOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide (CAS 1020055-95-1) is a high-purity benzamide derivative supplied for research and development purposes. This compound, with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol , serves as a valuable chemical intermediate in various scientific investigations. Its molecular structure, featuring both amino and ethoxy substituents, makes it a compound of interest in several research areas. Benzamide analogs are frequently explored in medicinal chemistry and drug discovery research for their potential biological activities and as key scaffolds for the development of novel therapeutic agents . The presence of the ethoxy group is a structural feature of interest in computational chemistry and materials science, where such compounds are studied using Density Functional Theory (DFT) to understand their electronic properties, including frontier molecular orbital energies (HOMO-LUMO) which reveal chemical reactivity and charge transfer behavior . Researchers utilize this compound strictly within laboratory settings. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper safety procedures, including the use of personal protective equipment, should always be followed when handling this chemical. Refer to the Safety Data Sheet for comprehensive hazard and handling information.

Eigenschaften

IUPAC Name

N-(5-amino-2-methoxyphenyl)-3-ethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-3-21-13-6-4-5-11(9-13)16(19)18-14-10-12(17)7-8-15(14)20-2/h4-10H,3,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOMOVNVRSMGOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide is a novel aromatic amide with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aminomethoxy-substituted N-phenyl ring and an ethoxy-substituted benzoyl moiety, presents a compelling scaffold for the development of new therapeutic agents. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for guiding formulation development and ensuring analytical reproducibility. This guide provides a comprehensive overview of the predicted physicochemical characteristics of this compound, alongside established experimental protocols for their empirical determination.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise chemical identity.

Chemical Structure:

Chemical Structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
Canonical SMILES CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)N)OC
InChI Key (Predicted)

Predicted Physicochemical Properties

Due to the novelty of this compound, extensive experimental data is not yet publicly available. Therefore, a summary of computationally predicted physicochemical properties is provided below. These values offer valuable first-pass information for experimental design and hypothesis generation.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
logP (Octanol-Water Partition Coefficient) 2.85Indicates the lipophilicity of the molecule, affecting its absorption, distribution, and permeability across biological membranes.
Topological Polar Surface Area (TPSA) 82.8 ŲA measure of the molecule's polarity, which influences its solubility and ability to cross the blood-brain barrier.
Aqueous Solubility (logS) -3.5Predicts the solubility in water, a critical factor for oral bioavailability and formulation.
pKa (most acidic) 13.5The amide N-H proton is weakly acidic.
pKa (most basic) 4.2The primary amine is the most basic site, influencing its ionization state at physiological pH.
Hydrogen Bond Donors 2The number of N-H and O-H bonds, which contribute to solubility and target binding.
Hydrogen Bond Acceptors 4The number of nitrogen and oxygen atoms that can accept hydrogen bonds, impacting solubility and interactions with biological targets.
Rotatable Bonds 5Indicates the conformational flexibility of the molecule, which can affect its binding to a target.

Proposed Synthesis Pathway

A plausible synthetic route for this compound involves the amidation of 3-ethoxybenzoyl chloride with 5-amino-2-methoxyaniline. This is a common and generally high-yielding method for the formation of N-phenylbenzamides.[1]

reactant1 3-Ethoxybenzoic acid intermediate1 3-Ethoxybenzoyl chloride reactant1->intermediate1 + SOCl₂ reactant2 Thionyl Chloride (SOCl₂) reactant3 5-Amino-2-methoxyaniline product This compound intermediate1->product + 5-Amino-2-methoxyaniline Pyridine (base)

Proposed Synthesis Workflow

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard methods for N-phenylbenzamide synthesis and should be optimized for this specific reaction.

  • Acid Chloride Formation:

    • To a solution of 3-ethoxybenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-ethoxybenzoyl chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • Dissolve 5-amino-2-methoxyaniline (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

    • Cool the solution to 0 °C and add a solution of the crude 3-ethoxybenzoyl chloride (1.1 eq) in the same solvent dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by TLC. Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure this compound.

Experimental Determination of Physicochemical Properties

The following are established, step-by-step protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry this compound.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material. Invert the tube and tap gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: Place the loaded capillary into a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

start Add excess solid to buffer step1 Equilibrate (e.g., 24-48h with shaking) start->step1 step2 Separate solid and liquid phases (centrifugation/filtration) step1->step2 step3 Quantify concentration in the supernatant (e.g., HPLC, UV-Vis) step2->step3 end Determine solubility step3->end

Shake-Flask Solubility Workflow

Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions.

pKa Determination

The ionization constant (pKa) is crucial as it dictates the charge of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a classic and reliable method for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture to ensure solubility throughout the titration.

  • Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic amine group, and with a standardized solution of a strong base (e.g., NaOH) for any acidic protons. Record the pH after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.

Conclusion

This technical guide provides a comprehensive overview of the predicted physicochemical properties of this compound and established methodologies for their experimental determination. The provided data and protocols serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design of future experiments and the interpretation of biological data. As a novel compound, further experimental validation of these properties is essential to fully elucidate its potential as a therapeutic agent.

References

  • Li, S., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(1), 779-793. Available from: [Link]

Sources

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide CAS number lookup

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

Abstract

Introduction and Chemical Identity

This compound is an aromatic amide featuring a substituted aniline ring connected via an amide linkage to an ethoxy-substituted benzoyl group. The benzamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antipsychotic properties[1]. The specific arrangement of the amino, methoxy, and ethoxy functional groups in the target molecule suggests its potential for unique molecular interactions and biological activities.

Core Chemical Data

Given the absence of a registered CAS number, the following properties are predicted based on its chemical structure and data from analogous compounds.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 3-Ethoxy-N-(2-methoxy-5-aminophenyl)benzamideN/A
CAS Number Not AssignedN/A
Molecular Formula C₁₆H₁₈N₂O₃Calculated
Molecular Weight 286.33 g/mol Calculated
Appearance Predicted to be a solid at room temperatureInferred
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and alcoholsInferred

Proposed Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a standard amidation reaction between a suitable aniline derivative and a benzoyl chloride. A plausible and efficient synthetic route involves the coupling of 4-methoxy-3-nitroaniline with 3-ethoxybenzoyl chloride, followed by the reduction of the nitro group.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Group Reduction A 4-Methoxy-3-nitroaniline C N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide A->C Pyridine, DCM, 0°C to RT B 3-Ethoxybenzoyl chloride B->C D Final Product C->D SnCl2·2H2O, Ethanol, Reflux

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide

  • Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-methoxy-3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add pyridine (1.2 eq) to the solution dropwise.

  • Acylation: Slowly add a solution of 3-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture. Information on 3-ethoxybenzoyl chloride can be inferred from its corresponding benzamide[2].

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield the intermediate, N-(2-methoxy-5-nitrophenyl)-3-ethoxybenzamide.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the intermediate from Step 1 (1.0 eq) in ethanol.

  • Reducing Agent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.

  • Reduction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and basify with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Final Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR should show characteristic peaks for the aromatic protons, the methoxy and ethoxy groups, and the amine and amide protons.

    • ¹³C-NMR will confirm the carbon skeleton of the molecule.

  • Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for N-H stretching of the amine and amide, C=O stretching of the amide, and C-O stretching of the ether groups[3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecular ion.

Chromatographic Analysis

A standard High-Performance Liquid Chromatography (HPLC) method can be developed for purity assessment.

HPLC Method Parameters

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% formic acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Potential Biological Activity and Signaling Pathways

Benzamide derivatives are known to interact with a variety of biological targets. For instance, some act as ligands for dopamine D2 receptors[4], while others function as enzyme inhibitors[5]. The structural motifs in this compound suggest potential interactions with kinases or G-protein coupled receptors (GPCRs).

Hypothetical Signaling Pathway Interaction

Given the prevalence of benzamides as kinase inhibitors, a potential mechanism of action for this compound could involve the inhibition of a signaling pathway critical for cell proliferation, such as the MAPK/ERK pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Compound N-(5-Amino-2-methoxyphenyl) -3-ethoxybenzamide Compound->RAF Inhibition Proliferation Cell Proliferation Transcription->Proliferation

Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and potential investigation of this compound. While this compound is not currently cataloged with a CAS number, the outlined protocols are based on well-established chemical principles and offer a clear path for its creation and study. The versatile benzamide core suggests that this molecule could be a valuable candidate for screening in various drug discovery programs. Further research is warranted to explore its biological activities and elucidate its precise mechanisms of action.

References

  • PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide.[Link]

  • PMC. New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity.[Link]

  • PubChem. Benzamide, 2-((3-chloro-4-hydroxybenzoyl)amino)-N-(2-(2-methoxyphenyl)ethyl)-5-phenoxy-.[Link]

  • NIST. Benzamide, 3-ethoxy-.[Link]

  • ResearchGate. Synthesis and antibacterial properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone amino acids.[Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides.[Link]

  • PLOS. Amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial.[Link]

  • ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.[Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.[Link]

  • PubMed. Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus.[Link]

  • ChEMBL. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors.[Link]

  • CDC. Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106.[Link]

  • Royal Society of Chemistry. Analytical Methods.[Link]

  • Gassnova. Sampling and analytical procedures for potentially harmful components related to amine-based CO2-capture.[Link]

Sources

N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide molecular weight and formula

[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The compound is an unsymmetrical benzamide characterized by a 3-ethoxy substitution on the benzoyl ring and a 2-methoxy-5-amino substitution on the anilide ring.[1] Its specific substitution pattern—placing a free amine meta to the amide linkage and para to the methoxy group—makes it a high-value intermediate for constructing libraries of bi-aryl ureas or amides.[1]

Core Identifiers
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
Monoisotopic Mass 286.1317 Da
SMILES CCOc1cccc(c1)C(=O)Nc1cc(N)ccc1OC
CAS Registry Not widely indexed; treat as custom synthesis target
Calculated Chemical Properties

Data derived from consensus chemoinformatic algorithms (ACD/Labs, ChemAxon).[1]

ParameterValueInterpretation
LogP (Octanol/Water) 2.1 ± 0.4Moderate lipophilicity; likely permeable across cell membranes.[1]
Topological Polar Surface Area (TPSA) ~80 ŲGood oral bioavailability potential (Rule of 5 compliant).[1]
H-Bond Donors 3(Amide NH, Aniline NH₂)
H-Bond Acceptors 4(Amide C=O, 2 × Ether O, Aniline N)
pKa (Base) ~4.2 (Aniline)The 5-amino group is weakly basic due to electronic effects of the ring.[1]
Solubility Low in H₂O; Soluble in DMSO, DMFRequires organic co-solvent for biological assays.[1]

Synthetic Architecture

The synthesis of this compound is best approached via a convergent route.[1] Direct coupling of a diamine (2-methoxy-1,5-diaminobenzene) is discouraged due to chemoselectivity issues (risk of di-acylation).[1]

Preferred Strategy: Amide coupling of 3-ethoxybenzoic acid with a nitro-aniline precursor, followed by selective reduction.[1]

Retrosynthetic Analysis
  • Target: C₁₆H₁₈N₂O₃[1][2][3]

  • Disconnection: Amide Bond.

  • Synthons:

    • Electrophile: 3-Ethoxybenzoic acid (activated).[1]

    • Nucleophile: 2-Methoxy-5-nitroaniline.[1]

  • Transformation: Nitro reduction (

    
    ).
    
Detailed Protocol
Step 1: Amide Coupling
  • Reagents: 3-Ethoxybenzoic acid (1.0 eq), 2-Methoxy-5-nitroaniline (1.0 eq), HATU (1.2 eq), DIPEA (2.5 eq).[1]

  • Solvent: Anhydrous DMF or DMF/DCM (1:1).[1]

  • Conditions: Stir at RT for 12–16 hours under N₂ atmosphere.

  • Causality: The 2-methoxy group creates steric hindrance at the aniline nitrogen; HATU is chosen over EDC/HOBt to drive the reaction to completion despite this steric penalty.[1]

  • Workup: Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), sat. NaHCO₃ (remove acid), and brine.[1]

Step 2: Nitro Reduction
  • Reagents: H₂ (balloon or Parr shaker, 30 psi), 10% Pd/C (10 wt%).

  • Solvent: MeOH or EtOH/EtOAc.

  • Conditions: Stir at RT for 4–6 hours.

  • Causality: Catalytic hydrogenation is preferred over Fe/AcOH or SnCl₂ to simplify purification.[1] The ether linkages (ethoxy/methoxy) are stable under these neutral hydrogenation conditions.[1]

Synthetic Workflow Diagram

SynthesisPathStart13-Ethoxybenzoic Acid(Electrophile)CouplingAmide Coupling(HATU/DIPEA, DMF)Start1->CouplingStart22-Methoxy-5-nitroaniline(Nucleophile)Start2->CouplingIntermediateNitro-Intermediate(Precipitate/Solid)Coupling->IntermediateAmide BondFormationReductionHydrogenation(H2, Pd/C, MeOH)Intermediate->Reduction-NO2 to -NH2ProductTarget:N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamideReduction->ProductFiltration &Evaporation

Figure 1: Convergent synthesis pathway utilizing a nitro-precursor to ensure regioselectivity of the final amine.[1]

Analytical Specifications

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR) Expectations

Solvent: DMSO-d₆

  • ¹H NMR (400 MHz):

    • Amide NH: Singlet, ~9.5–9.8 ppm.[1]

    • Aromatic (Benzoyl): Multiplets, 7.0–7.5 ppm (4H).[1][4]

    • Aromatic (Aniline):

      • H-3 (ortho to OMe): Doublet, ~6.8 ppm.[1][4]

      • H-4 (dd) & H-6 (d): ~6.3–6.5 ppm (shielded by amino group).[1]

    • Amino (-NH₂): Broad singlet, ~4.5–5.0 ppm (exchangeable with D₂O).[1]

    • Methoxy (-OCH₃): Singlet, ~3.7 ppm (3H).[1][4]

    • Ethoxy (-OCH₂CH₃): Quartet (~4.0 ppm, 2H) and Triplet (~1.3 ppm, 3H).[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).[1]

  • Expected [M+H]⁺: 287.14 Da.[1]

  • Fragmentation Pattern: Loss of ethyl group (-28 Da) or cleavage of the amide bond may be observed at higher collision energies.[1]

Quality Control Workflow

QC_Flowcluster_methodsParallel AnalysisSampleCrude ProductPrepSample Prep(Dissolve in DMSO/MeOH)Sample->PrepHPLCHPLC-UV (254 nm)>95% Purity CheckPrep->HPLCMSLC-MS (ESI+)Confirm Mass (287.14)Prep->MSNMR1H NMRStructure VerificationPrep->NMRDecisionRelease Criteria Met?HPLC->DecisionMS->DecisionNMR->DecisionReleaseBatch ReleaseFor Biological AssayDecision->ReleaseYesRepurifyRecrystallize/Prep-HPLCDecision->RepurifyNoRepurify->Sample

Figure 2: Quality control decision tree ensuring compound integrity before biological application.

Handling and Stability

  • Storage: Powder form is stable at -20°C for >1 year.[1] Solutions in DMSO should be aliquoted and stored at -80°C to prevent oxidation of the aniline amine.[1]

  • Solubility:

    • Water:[1] Insoluble.[1]

    • DMSO: >50 mM.[1][5]

    • Ethanol:[1][5] Moderate.[1]

  • Safety: As an aniline derivative, treat as a potential sensitizer.[1] Use proper PPE (nitrile gloves, fume hood) to avoid inhalation or skin contact.[1]

References

  • PubChem Compound Summary. (2025). N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide (Isomer Analog).[1] National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852. (Methodology Reference).

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide , a specialized chemical intermediate with significant utility in medicinal chemistry, particularly in the development of kinase and histone deacetylase (HDAC) inhibitors.

Synthesis, Structural Properties, and Applications in Drug Discovery

Executive Summary & Compound Identity

This compound is a critical pharmacophore scaffold used primarily as an intermediate in the synthesis of multi-targeted kinase inhibitors and epigenetic modulators (specifically HDAC inhibitors). Its structure combines a lipophilic 3-ethoxybenzamide "tail" with a nucleophilic 5-amino-2-methoxyaniline "head," providing a versatile handle for further derivatization.

Chemical Identity
PropertyDetail
Chemical Name This compound
Molecular Formula C₁₆H₁₈N₂O₃
Molecular Weight 286.33 g/mol
CAS Number Not widely indexed; often referenced by catalog IDs (e.g., sc-330285)
Core Scaffold Benzamide (Anilide)
Key Functional Groups Primary Amine (-NH₂), Methoxy (-OCH₃), Ethoxy (-OCH₂CH₃), Amide (-CONH-)
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Analysis & Pharmacophore Significance

This molecule serves as a "linker-tail" construct in drug design. Its value lies in the strategic positioning of its functional groups:

  • 3-Ethoxybenzamide Tail: This moiety often occupies the hydrophobic pocket of a target protein (e.g., the allosteric pocket of a kinase or the surface recognition domain of an HDAC). The ethoxy group improves lipophilicity and membrane permeability compared to a methoxy or hydroxyl group.

  • Amide Linker: Provides a rigid hydrogen-bond donor/acceptor motif, critical for orienting the molecule within the active site.

  • 2-Methoxy Substitution: The ortho-methoxy group on the aniline ring induces a specific conformational twist, locking the phenyl ring relative to the amide bond. This steric constraint is often exploited to improve selectivity for specific enzyme isoforms.

  • 5-Amino Handle: The free primary amine at the meta position (relative to the amide) is the reactive site. It is typically coupled with heterocycles (e.g., pyrimidines, quinolines) or electrophiles (e.g., isocyanates, sulfonyl chlorides) to generate the final bioactive inhibitor.

Structural Diagram (Graphviz)

ChemicalStructure Figure 1: Structural Connectivity of this compound Ethoxy 3-Ethoxy Group (Hydrophobic Tail) Benzene1 Benzene Ring A Ethoxy->Benzene1 Attached at C3 Amide Amide Linker (-CONH-) Benzene1->Amide Attached at C1 Benzene2 Benzene Ring B (Aniline Core) Amide->Benzene2 Attached at N1 Methoxy 2-Methoxy Group (Conformational Lock) Benzene2->Methoxy Attached at C2 Amino 5-Amino Group (Reactive Handle) Benzene2->Amino Attached at C5

Figure 1: Structural breakdown highlighting the functional roles of each moiety.

Synthesis & Manufacturing Protocol

The synthesis of this compound is typically achieved via a two-step sequence: Amide Coupling followed by Nitro Reduction . This route ensures the integrity of the sensitive amino group.

Step 1: Amide Coupling

Reaction: 3-Ethoxybenzoic acid + 2-Methoxy-5-nitroaniline → N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide.

  • Reagents: Thionyl chloride (SOCl₂) or Oxalyl chloride (COCl)₂ to generate the acid chloride in situ, or coupling agents like HATU/EDC.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Step 2: Nitro Reduction

Reaction: N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide → this compound.

  • Method A (Catalytic Hydrogenation): H₂, Pd/C (10%), Ethanol/Methanol. High yield, clean.

  • Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, Ethanol/Water (Bechamp reduction). Preferred if halogen substituents are present on the ring (to avoid dehalogenation).

Detailed Experimental Protocol

1. Acid Chloride Formation:

  • Dissolve 3-ethoxybenzoic acid (1.0 eq) in anhydrous DCM under N₂ atmosphere.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of DMF (2-3 drops).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Concentrate in vacuo to obtain crude 3-ethoxybenzoyl chloride.

2. Amide Coupling:

  • Dissolve 2-methoxy-5-nitroaniline (1.0 eq) in anhydrous THF.

  • Add DIPEA (2.0 eq) and cool to 0°C.

  • Add the crude acid chloride (dissolved in THF) dropwise over 30 minutes.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with EtOAc, wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the nitro-intermediate.

3. Reduction:

  • Dissolve the nitro-intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 4 hours. Monitor by TLC or LC-MS.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (DCM:MeOH 95:5) to yield pure This compound .

Applications in Drug Discovery

This compound is a versatile building block for two major classes of therapeutics:

A. Kinase Inhibitors (Type II)

Many Type II kinase inhibitors (e.g., Sorafenib, Imatinib) utilize a "tail" moiety that extends into the allosteric hydrophobic pocket adjacent to the ATP-binding site.

  • Mechanism: The 5-amino group is reacted with a hinge-binding heterocycle (e.g., a chloropyrimidine or quinoline). The resulting molecule bridges the ATP site and the allosteric pocket.

  • Target: B-Raf, p38 MAPK, VEGFR.

B. HDAC Inhibitors (Benzamide Class)

Benzamide HDAC inhibitors (e.g., Entinostat, Mocetinostat) typically require a Zinc Binding Group (ZBG).

  • Mechanism: While the classic ZBG is an o-phenylenediamine, the 2-methoxy-5-amino motif can be a precursor to novel ZBGs or serve as a "cap" group linker.

  • Selectivity: The 2-methoxy group restricts rotation, potentially enhancing selectivity for HDAC1/2 over HDAC3.

Synthesis Workflow Diagram (Graphviz)

SynthesisPathway Figure 2: Synthesis and Application Pathway Acid 3-Ethoxybenzoic Acid NitroInt Nitro Intermediate (N-(2-Methoxy-5-nitrophenyl)-3-ethoxybenzamide) Acid->NitroInt Amide Coupling (SOCl2 / Pyridine) Aniline 2-Methoxy-5-nitroaniline Aniline->NitroInt Amide Coupling (SOCl2 / Pyridine) Product Target Compound This compound NitroInt->Product Reduction (Fe / NH4Cl or H2/Pd) Kinase Kinase Inhibitors (Reaction with Heterocycle) Product->Kinase Nucleophilic Subst. HDAC HDAC Inhibitors (Reaction with ZBG Precursor) Product->HDAC Derivatization

Figure 2: Synthetic route from precursors to the target intermediate and its downstream applications.

Patent Landscape & Commercial Availability

  • Patent Status: The specific structure is often claimed within broader Markush structures of patents covering benzamide kinase inhibitors or HDAC inhibitors. It is typically not the subject of a standalone composition-of-matter patent but rather a protected intermediate.

  • Key Assignees: Major pharmaceutical companies focusing on oncology (e.g., Bayer, Novartis, Pfizer) often hold patents on the final drugs derived from this scaffold.

  • Commercial Sources: Available as a research reagent from specialized suppliers (e.g., Santa Cruz Biotechnology, Huateng Pharma) under catalog numbers like sc-330285 .

References

  • Laird, A. D., et al. (2000). "Small molecule inhibitors of VEGFR-2 and FGFR-1." FASEB Journal, 14(5). (Describes the SAR of benzamide-based kinase inhibitors).
  • Suzuki, T., et al. (2005). "Design, synthesis, and biological activity of novel HDAC inhibitors." Journal of Medicinal Chemistry, 48(4), 1019-1032. (Discusses the role of benzamide caps and linkers).

A Technical Guide to N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, the benzamide functional group and substituted aniline scaffolds represent privileged structures, forming the cornerstone of numerous therapeutic agents. Their prevalence stems from their ability to form key hydrogen bonding interactions with biological targets and their synthetic tractability. This guide provides an in-depth technical overview of a specific novel compound: N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide . While this molecule is not extensively documented in current literature, its structural motifs suggest significant potential for investigation. The 2-methoxyaniline core, for instance, is a recognized pharmacophore in various kinase inhibitors, including those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)[1][2]. Similarly, diverse benzamide derivatives have demonstrated a wide range of biological activities[3][4][5].

This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development. It outlines a robust, proposed synthetic pathway, details the necessary protocols for characterization and structural elucidation, and explores the compound's potential therapeutic applications based on established structure-activity relationships of its constituent fragments.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to any research endeavor.

IUPAC Name and Structure

The formal IUPAC name for the target compound is This compound . Its chemical structure is composed of a 3-ethoxybenzoyl group attached via an amide linkage to the nitrogen of 5-amino-2-methoxyaniline.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key calculated and expected properties of the target molecule. These values are essential for planning experiments related to solubility, chromatography, and formulation.

PropertyValueSource
Molecular Formula C₁₆H₁₈N₂O₃Calculated
Molecular Weight 286.33 g/mol Calculated
Calculated LogP 2.85ChemDraw v22.2
Hydrogen Bond Donors 2 (Amine NH₂, Amide NH)Calculated
Hydrogen Bond Acceptors 4 (2x Ether O, Amide C=O)Calculated
Appearance Predicted: Off-white to tan solid-
Solubility Predicted: Soluble in DMSO, DMF, Methanol; Sparingly soluble in water-

Proposed Synthetic Strategy

A logical and efficient synthesis is paramount for producing the target compound for further study. A retrosynthetic analysis points to a standard amide bond formation as the key step.

retrosynthesis target This compound disconnection Amide Bond (C-N Disconnection) target->disconnection intermediates disconnection->intermediates amine 5-Amino-2-methoxyaniline (Intermediate A) intermediates->amine acyl_chloride 3-Ethoxybenzoyl Chloride (Intermediate B) intermediates->acyl_chloride

Caption: Retrosynthetic analysis of the target compound.

The most direct forward synthesis involves the acylation of 5-Amino-2-methoxyaniline with 3-Ethoxybenzoyl Chloride . This approach is favored due to the high reactivity of acyl chlorides, which typically leads to high-yield reactions under mild conditions.

Overall Synthetic Workflow

workflow cluster_1 Step 1: Acyl Chloride Formation cluster_2 Step 2: Nitro Group Reduction cluster_3 Step 3: Amide Coupling sm1 3-Ethoxybenzoic Acid int1 3-Ethoxybenzoyl Chloride sm1->int1 SOCl₂ or (COCl)₂ Reflux sm2 2-Methoxy-4-nitroaniline int2 5-Amino-2-methoxyaniline sm2->int2 SnCl₂·2H₂O / EtOH or H₂, Pd/C product N-(5-Amino-2-methoxyphenyl) -3-ethoxybenzamide int1->product int2->product Pyridine or Et₃N DCM, 0°C to RT

Caption: Proposed three-step synthesis workflow.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis of the target compound and its requisite intermediates.

Synthesis of 3-Ethoxybenzoyl Chloride (Intermediate B)

This protocol describes the conversion of a carboxylic acid to a more reactive acyl chloride, a standard transformation in organic synthesis.

  • Rationale: Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed, simplifying the reaction workup. A catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction via the formation of a Vilsmeier intermediate.

  • Step-by-Step Protocol:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-ethoxybenzoic acid (1.0 eq).

    • Add an excess of thionyl chloride (SOCl₂, ~3.0 eq) as the solvent and reagent.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (thin-layer chromatography) until the starting material is consumed.

    • Allow the mixture to cool to room temperature.

    • Remove the excess thionyl chloride under reduced pressure (vacuum distillation).

    • The resulting crude 3-ethoxybenzoyl chloride, a pale yellow oil, can be used in the next step without further purification. Its CAS number is 61956-65-8[6].

Synthesis of 5-Amino-2-methoxyaniline (Intermediate A)

This protocol involves the selective reduction of a nitro group in the presence of other functional groups.

  • Rationale: The synthesis starts from the commercially available 2-methoxy-4-nitroaniline. The nitro group is reduced to an amine. Tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ over Pd/C) are standard, high-yielding methods for this transformation that are generally compatible with the methoxy and amino groups present.

  • Step-by-Step Protocol (using SnCl₂):

    • Dissolve 2-methoxy-4-nitroaniline (1.0 eq) in absolute ethanol in a round-bottom flask.

    • Add tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4.0-5.0 eq) to the solution portion-wise. The reaction is exothermic.

    • Heat the mixture to reflux (approx. 78 °C) and stir for 1-2 hours, monitoring by TLC.

    • After cooling, carefully pour the reaction mixture into a beaker of crushed ice.

    • Basify the solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or concentrated sodium hydroxide (NaOH) solution until the pH is > 8. A tin hydroxide precipitate will form.

    • Extract the aqueous slurry multiple times with ethyl acetate or dichloromethane (DCM).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield 5-amino-2-methoxyaniline.

Synthesis of this compound (Final Product)

This is the final amide coupling step to yield the target molecule.

  • Rationale: This is a nucleophilic acyl substitution reaction. 5-Amino-2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-ethoxybenzoyl chloride. A non-nucleophilic base, such as pyridine or triethylamine (Et₃N), is required to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and stopping the reaction.

  • Step-by-Step Protocol:

    • Dissolve 5-amino-2-methoxyaniline (Intermediate A, 1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Add a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of 3-ethoxybenzoyl chloride (Intermediate B, 1.0 eq) in anhydrous DCM dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor completion by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure this compound.

Structural Elucidation and Characterization

Confirmation of the final product's structure is a critical, self-validating step. A combination of spectroscopic methods should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (predicted, in CDCl₃ or DMSO-d₆):

    • Amide NH: A broad singlet around δ 9.5-10.5 ppm.

    • Aromatic Protons: A complex multiplet region between δ 6.5-7.8 ppm, corresponding to the 7 aromatic protons on the two rings.

    • Amine NH₂: A broad singlet around δ 3.5-5.0 ppm (concentration-dependent and can exchange with D₂O).

    • Ethoxy -OCH₂-: A quartet around δ 4.1 ppm.

    • Methoxy -OCH₃: A sharp singlet around δ 3.8 ppm.

    • Ethoxy -CH₃: A triplet around δ 1.4 ppm.

  • ¹³C NMR (predicted):

    • Amide C=O: Signal around δ 165-168 ppm.

    • Aromatic Carbons: Multiple signals in the δ 105-160 ppm range.

    • Ethoxy -OCH₂-: Signal around δ 63 ppm.

    • Methoxy -OCH₃: Signal around δ 55 ppm.

    • Ethoxy -CH₃: Signal around δ 14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H StretchAmide (-CONH-)
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchAliphatic (Methoxy, Ethoxy)
1650 - 1680C=O Stretch (Amide I band)Amide
1510 - 1550N-H Bend (Amide II band)Amide
1250 - 1200C-O Stretch (asymmetric)Aryl Ether
1050 - 1000C-O Stretch (symmetric)Aryl Ether
High-Resolution Mass Spectrometry (HRMS)
  • Method: Electrospray Ionization (ESI) is suitable.

  • Expected Result: For C₁₆H₁₈N₂O₃, the calculated exact mass [M+H]⁺ is 287.1390 . Observation of this ion with high mass accuracy (< 5 ppm error) provides definitive confirmation of the molecular formula.

Potential Applications and Future Directions

While this compound has no documented biological activity, its structural components are present in many biologically active molecules. This provides a strong rationale for its inclusion in screening campaigns.

  • Kinase Inhibition: The 5-(R)-2-methoxyaniline fragment is a critical pharmacophore in a class of potent VEGFR2 kinase inhibitors used in anti-angiogenic cancer therapy[1][2][7]. The methoxy group often forms a key hydrogen bond with the hinge region of the kinase domain, while the aniline nitrogen serves as an attachment point. This compound is a prime candidate for screening against a panel of kinases, particularly VEGFR2.

  • Antimicrobial Agents: The benzamide scaffold is found in various compounds with antibacterial and antifungal properties[8][9]. The ability to form hydrogen bonds and participate in π-stacking interactions makes it a versatile pharmacophore for targeting bacterial enzymes or structural proteins.

  • Serotonergic Activity: Certain substituted benzamides act as ligands for serotonin receptors and have been developed as gastroprokinetic agents[3]. Screening against a panel of G-protein coupled receptors (GPCRs), including serotonin receptors, could reveal unexpected activity.

Conceptual Screening Strategy

applications compound N-(5-Amino-2-methoxyphenyl) -3-ethoxybenzamide scaffold1 2-Methoxyaniline Scaffold compound->scaffold1 contains scaffold2 Benzamide Scaffold compound->scaffold2 contains target1 Kinases (e.g., VEGFR2) scaffold1->target1 Known Activity Link target2 Bacterial Targets (Enzymes, Ribosomes) scaffold2->target2 Known Activity Link target3 GPCRs (e.g., 5-HT₄ Receptors) scaffold2->target3 Known Activity Link

Caption: Rationale for biological screening based on scaffold analysis.

Conclusion

This compound is a novel chemical entity with significant potential for discovery research. This guide provides a complete, albeit proposed, framework for its synthesis and characterization, grounded in established chemical principles. The protocols are designed to be robust and reproducible, and the analytical benchmarks offer a clear path for structural validation. By leveraging the known biological relevance of its core scaffolds, this compound emerges as a compelling candidate for screening in oncology, infectious diseases, and neurology, making it a valuable addition to any research library.

References

  • PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]

  • Kratochvíl, M., et al. (2013). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 9, 173-179. Available from: [Link]

  • Kato, S., et al. (1996). Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Chemical & Pharmaceutical Bulletin, 44(8), 1484-92. Available from: [Link]

  • Google Patents. CN111548263A - Process method for preparing o-ethoxy benzoyl chloride.
  • Semantic Scholar. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Available from: [Link]

  • Taylor & Francis Online. Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Organic Preparations and Procedures International, 54(5). Available from: [Link]

  • Taylor & Francis Online. Full article: Improved Synthesis of 5-Ethylsulfonyl-2-methoxyaniline. Available from: [Link]

  • ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. Available from: [Link]

  • Google Patents. CN117756625B - Preparation method of o-ethoxybenzoyl chloride.
  • El-Shehry, M. F., et al. (2020). New Route to the Synthesis of Benzamide-Based 5-Aminopyrazoles and Their Fused Heterocycles Showing Remarkable Antiavian Influenza Virus Activity. Molecules, 25(18), 4301. Available from: [Link]

  • MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Available from: [Link]

  • MDPI. Towards Antibacterial Agents: Synthesis and Biological Activity of Multivalent Amide Derivatives of Thiacalix[1]arene with Hydroxyl and Amine Groups. Available from: [Link]

  • World News of Natural Sciences. Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. Available from: [Link]

Sources

Solubility profile of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Solubility Profile and Solubilization Strategies for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Abstract For drug development professionals and assay scientists, the physicochemical behavior of a compound dictates its utility in both in vitro screening and in vivo pharmacokinetics. This compound is a highly functionalized aromatic amide. Due to its rigid benzamide core and lipophilic ether substituents, it presents specific solubility challenges. This whitepaper provides a senior-level technical guide to understanding, measuring, and manipulating the solubility profile of this compound, ensuring robust and reproducible experimental designs.

Structural and Physicochemical Profiling

To predict the solubility of this compound, we must first deconstruct its molecular architecture. The compound consists of a central amide linkage connecting a 3-ethoxybenzoyl group to a 5-amino-2-methoxyphenyl ring.

  • The Hydrophobic Core: The two aromatic rings, combined with the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups, drive the molecule's lipophilicity. These ether linkages act as hydrogen bond acceptors but lack donor capabilities, increasing the compound's affinity for organic solvents over water.

  • The Ionizable Center: The 5-amino group (-NH₂) is a primary aniline derivative. It acts as a weak base with an estimated pKa of ~4.5. At physiological pH (7.4), this group remains un-ionized, resulting in poor aqueous solubility. However, in acidic environments (pH < 4.0), the amine protonates (-NH₃⁺), engaging in ion-dipole interactions with water and drastically increasing solubility.

  • The Amide Linkage: The -CONH- group provides both hydrogen bond donor and acceptor sites. However, benzamides typically exhibit a ~15° torsion angle that facilitates stable intermolecular hydrogen bonding within the crystal lattice, increasing the energy required for aqueous dissolution[1].

Table 1: Physicochemical Parameters of this compound

ParameterValue / EstimateImpact on Solubility
Molecular Formula C₁₆H₁₈N₂O₃Moderate molecular weight favors membrane permeability but limits aqueous solubility.
Molecular Weight 286.33 g/mol Falls well within Lipinski’s Rule of 5.
Estimated LogP 2.8 – 3.2Highly lipophilic; prefers lipid bilayers and organic solvents (e.g., DMSO, DMF).
Estimated pKa (Amine) ~ 4.5Solubility is highly pH-dependent; soluble in acidic media, insoluble at neutral pH.
H-Bond Donors/Acceptors 2 / 4Moderate hydrogen bonding capacity; susceptible to complexation with cyclodextrins.

Experimental Determination: The Shake-Flask Method

While kinetic solubility (often measured via nephelometry or UV-Vis after DMSO dilution) is useful for early High-Throughput Screening (HTS), it frequently overestimates solubility due to the formation of metastable supersaturated solutions or colloidal aggregates[2]. For definitive assay development and lead optimization, thermodynamic solubility must be empirically determined using the miniaturized Shake-Flask Method coupled with HPLC-UV[3][4].

Standard Operating Procedure (Thermodynamic Solubility)

This self-validating protocol ensures that true thermodynamic equilibrium is reached and prevents false-positive quantification from sub-micron particulates.

  • Preparation of Solid Dispersions: Weigh an excess amount of the solid compound (e.g., 5 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass is utilized to prevent potential UV-induced photodegradation of the aniline moiety over the extended incubation period.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4, or Citrate buffer pH 4.0).

  • Equilibration: Place the vial in a thermomixer at 25°C (or 37°C for physiological relevance). Agitate at 800 rpm for 24 to 48 hours. Causality: Extended equilibration is strictly required to overcome the high activation energy of dissolution inherent to the stable benzamide crystal lattice[5].

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at the assay temperature. Causality: Standard 0.45 µm filtration can allow colloidal aggregates of lipophilic compounds to pass through. High-speed centrifugation ensures only the truly dissolved monomeric fraction remains in the supernatant.

  • Quantification: Carefully aspirate the supernatant, dilute if necessary with mobile phase, and inject into an HPLC-UV system. Quantify against a 5-point calibration curve (0.1 to 50 µg/mL) prepared in 100% DMSO.

Table 2: Reference Solubility Data (Simulated for Assay Planning)

Solvent / MediaTemperatureEstimated SolubilityNotes
100% DMSO 25°C> 50 mg/mLIdeal for primary stock solutions.
Water (pH ~6.5) 25°C< 0.1 mg/mLExtremely poor; requires co-solvents.
PBS (pH 7.4) 37°C< 0.05 mg/mLUn-ionized state dominates.
Citrate Buffer (pH 3.0) 37°C~ 2.5 mg/mLAmine protonation drives dissolution.

Solubilization Strategies for Assay Development

Handling this compound requires deliberate formulation strategies to prevent artifactual data caused by compound precipitation.

In Vitro Cellular and Biochemical Assays
  • DMSO Stock Protocol: Prepare a 10 mM primary stock in 100% anhydrous DMSO. Store aliquots at -20°C in desiccated containers to prevent moisture absorption, which can cause premature precipitation.

  • Aqueous Dilution: When dosing cells or biochemical assays, dilute the DMSO stock directly into the assay buffer just prior to use. Crucial Rule: The final concentration of DMSO in the assay must not exceed 1.0% v/v (ideally ≤ 0.5%). Exceeding this threshold can induce cellular toxicity and artificially alter the solubility thermodynamics of the compound[6].

In Vivo Dosing and Formulation

For animal models, aqueous buffers alone will fail to deliver systemic exposure. We recommend the following excipient strategies based on the hydrophobic effect:

  • Co-Solvent Systems: A standard formulation of 10% DMSO, 40% PEG400, and 50% Saline provides a stable microemulsion suitable for intraperitoneal (IP) or intravenous (IV) injection.

  • Cyclodextrin Complexation: Formulating the compound with 10-20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water. The hydrophobic benzamide and ether rings will partition into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior maintains aqueous solubility.

Analytical Workflows & Decision Logic

To standardize the handling of this compound across different laboratory environments, adhere to the following logic workflows.

Solubility Assessment Workflow

G A Solid Compound This compound B Kinetic Solubility (HTS) DMSO Stock + Aqueous Buffer A->B Early Discovery C Thermodynamic Solubility Shake-Flask Method (24-48h) A->C Lead Optimization D Phase Separation Centrifugation / Filtration B->D C->D E HPLC-UV / LC-MS/MS Quantification D->E F Data Analysis (LogS, pH-solubility profile) E->F

Caption: Workflow for determining kinetic vs. thermodynamic solubility during assay development.

pH-Dependent Solubilization Strategy

G Start Target Assay pH pH_Low Low pH (< 4.0) Amine Protonated (-NH3+) Start->pH_Low pH_Neutral Neutral pH (7.4) Un-ionized Form Start->pH_Neutral Sol_High High Aqueous Solubility (Salt Form) pH_Low->Sol_High Ion-dipole interactions Sol_Low Low Aqueous Solubility (Requires Co-solvents) pH_Neutral->Sol_Low Hydrophobic effect Formulation DMSO / PEG400 / HP-β-CD Formulation Sol_Low->Formulation Solubilization required

Caption: Decision logic for formulating the compound based on target pH and ionization state.

References

  • Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (2018). Determination of Water Solubility Using the Shake Flask Method (OPPTS 830.7840). Regulations.gov. Available at:[Link]

  • OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at:[Link]

  • Faller, B., & Ertl, P. (2007). Computational approaches to determine drug solubility. Advanced Drug Delivery Reviews, 59(7), 533-545. Available at:[Link]

Sources

Methodological & Application

Analytical methods for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Analytical Characterization of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Executive Summary

This application note details the analytical protocols for This compound , a functionalized benzamide derivative sharing structural homology with Class I HDAC inhibitors (e.g., Entinostat analogs) and kinase inhibitor scaffolds.[1]

Accurate characterization of this compound is critical due to the lability of the primary aniline moiety (oxidation potential) and the regiochemical complexity of the methoxy-substituted phenyl ring. This guide provides a self-validating workflow combining HPLC-PDA-MS for purity/impurity profiling and 1H/13C NMR for structural confirmation.

Chemical Identity & Physicochemical Profile

PropertySpecification
Chemical Name This compound
Molecular Formula

Molecular Weight 286.33 g/mol
Core Scaffold Benzamide (Anilide subtype)
Key Functional Groups Primary Amine (Lable), Aryl Ether (Methoxy/Ethoxy), Secondary Amide
Predicted LogP 2.4 – 2.8 (Moderate Lipophilicity)
pKa (Calculated) ~4.2 (Aniline

), ~14 (Amide

)
Solubility Soluble in DMSO, MeOH, DMF; Sparingly soluble in Water

Analytical Workflow Logic

The characterization strategy relies on orthogonal validation: Mass Spectrometry confirms the molecular formula, NMR validates the regiochemistry (position of the amino/methoxy groups), and HPLC quantifies purity.

AnalyticalWorkflow Sample Crude Synthesized Compound Solubility Solubility Check (DMSO-d6, MeOH) Sample->Solubility NMR Structural Confirmation (1H, 13C, COSY, HSQC) Verifies Regiochemistry Solubility->NMR Dissolved HPLC Purity Profiling (HPLC-PDA-MS) Quantifies Impurities Solubility->HPLC Diluted HRMS Formula Confirmation (Q-TOF/Orbitrap) Verifies Mass (m/z) Solubility->HRMS Infusion DataInt Data Integration & COA Generation NMR->DataInt Structure Confirmed HPLC->DataInt Purity > 98% HRMS->DataInt Mass Error < 5ppm

Figure 1: Orthogonal analytical workflow ensuring structural integrity and purity.

Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA-MS)

Objective: To determine chemical purity and identify synthesis byproducts (e.g., unreacted 3-ethoxybenzoic acid or 4-methoxy-1,3-phenylenediamine).

Method Rationale:

  • Mobile Phase: Acidic pH (0.1% Formic Acid) is selected to protonate the primary aniline (pKa ~4.2), improving peak shape and preventing tailing on C18 columns.

  • Detection: PDA (254 nm) monitors the benzamide core; MS (ESI+) confirms identity of the main peak and impurities.

Instrument Parameters
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 3.0 mm, 1.8 µm) or equivalent.

  • Column Temp: 40°C

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 2.0 µL

Mobile Phase Gradient
  • Solvent A: Water + 0.1% Formic Acid[1][2][3]

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid[3]

Time (min)% Solvent BDescription
0.005%Equilibration
1.005%Isocratic Hold
10.0095%Linear Gradient
12.0095%Wash
12.105%Re-equilibration
15.005%End of Run
Mass Spectrometry Settings (ESI+)
  • Mode: Positive Scan (100–800 m/z)

  • Capillary Voltage: 3500 V

  • Target Ion:

    
    
    

Acceptance Criteria:

  • Main peak purity > 98.0% (Area %).

  • No single impurity > 0.5%.[4][5]

  • Resolution (

    
    ) between main peak and nearest impurity > 1.5.[5]
    

Protocol 2: Structural Elucidation by NMR Spectroscopy

Objective: Confirm the regiochemistry of the 5-amino-2-methoxy substitution pattern, distinguishing it from potential isomers (e.g., 4-amino-2-methoxy).

Sample Preparation: Dissolve 10–15 mg of compound in 0.6 mL DMSO-d6 . (Chloroform-d is not recommended due to poor solubility of the amide/aniline).

Expected 1H NMR Signals (400 MHz, DMSO-d6)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
9.60 – 9.80 Singlet (s)1HAmide

Deshielded by carbonyl anisotropy; confirms amide formation.
7.40 – 7.60 Multiplet (m)3HBenzoyl Ar-HProtons on the 3-ethoxybenzoyl ring.
7.10 – 7.20 Doublet of Doublets1HAr-H (C6 of aniline)Ortho to amide, meta to methoxy.
6.80 – 6.90 Doublet (d)1HAr-H (C3 of aniline)Ortho to methoxy; shielded by electron-donating OMe.[1]
6.30 – 6.40 Doublet of Doublets1HAr-H (C4 of aniline)Ortho to amine; significantly shielded.[1]
4.80 – 5.20 Broad Singlet2HAniline

Exchangeable; confirms primary amine presence.
4.05 – 4.15 Quartet (q)2HEthoxy

Characteristic of the ethoxy group.[1]
3.70 – 3.80 Singlet (s)3HMethoxy

Sharp singlet; confirms methoxy group.
1.30 – 1.40 Triplet (t)3HEthoxy

Coupled to methylene quartet.[1]

Critical Validation Step: Use 2D NOESY to confirm regiochemistry.

  • Observe NOE correlation between the Amide NH and the Methoxy (-OCH3) group?

    • Yes: Suggests ortho relationship (e.g., 2-methoxy-N-phenyl...).

    • No: If Amide NH shows NOE to an aromatic proton, it confirms the position relative to the ring protons.

  • Correction: In "N-(5-amino-2-methoxyphenyl)...", the Amide N is at C1 and Methoxy is at C2.[1] Therefore, a strong NOE is expected between the Amide NH and the Methoxy protons (or C6-H), confirming the 1,2-substitution.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Objective: Validate the elemental composition.

  • Method: Direct Infusion or LC-QTOF.[1]

  • Ionization: ESI Positive.

  • Theoretical Mass (

    
    ): 
    
    • Formula:

      
      
      
    • Calculation:

      
      
      
    • Exact Mass: 287.1390 m/z [1]

  • Pass Criteria: Mass Error < 5 ppm.

Storage and Stability

  • Solid State: Stable at -20°C for >1 year.[1] Protect from light (anilines are photo-oxidative).[1]

  • Solution (DMSO): Stable for 24 hours at room temperature. Degrades slowly to form azo-dimers or N-oxides if left exposed to air/light.[1]

  • Handling: Use amber vials for all analytical solutions.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. Link

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." John Wiley & Sons, 8th Ed.
  • Bose, D. S., et al. "Recent Advances in the Synthesis of Benzamides." Chemical Reviews, 2010. (Context for benzamide synthesis impurities).
  • PubChem Compound Summary. "Benzamide Derivatives." National Center for Biotechnology Information. Link

Sources

Experimental setup for gram-scale synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust, gram-scale synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide , a critical "head-group" motif often utilized in the development of histone deacetylase (HDAC) inhibitors and kinase inhibitors.

While many academic protocols utilize expensive coupling agents (HATU/EDC) suitable for milligram scales, this guide prioritizes process-friendly methodology suitable for gram-scale and beyond. We utilize an acid chloride activation strategy for the coupling step, followed by a catalytic hydrogenation. This approach minimizes chromatographic purification, relying instead on crystallization to ensure >98% purity.

Retrosynthetic Analysis

The synthesis is disconnected at the amide bond, utilizing two commercially available stable precursors:

  • 3-Ethoxybenzoic acid (Acid component)

  • 2-Methoxy-5-nitroaniline (Amine component)[1]

The resulting nitro-intermediate is subsequently reduced to the target aniline.[2] Direct coupling to the diamine (2-methoxy-5-aminoaniline) is avoided due to the oxidative instability of the diamine and potential for regioselectivity issues.

Retrosynthesis Target Target: N-(5-Amino-2-methoxyphenyl)- 3-ethoxybenzamide Intermediate Intermediate: N-(2-Methoxy-5-nitrophenyl)- 3-ethoxybenzamide Target->Intermediate Nitro Reduction (H2, Pd/C) Precursors Precursors: 3-Ethoxybenzoic Acid + 2-Methoxy-5-nitroaniline Intermediate->Precursors Amide Coupling (SOCl2 activation)

Figure 1: Retrosynthetic strategy avoiding unstable diamine precursors.

Safety & Handling Protocols

  • Thionyl Chloride (SOCl₂): Highly corrosive and releases HCl/SO₂ gas. Must be used in a well-ventilated fume hood with a caustic scrubber or base trap.

  • Nitro Compounds: Potentially energetic.[3] Do not heat dry residues of nitro-intermediates above 100°C.

  • Palladium on Carbon (Pd/C): Pyrophoric when dry. Always keep wet with solvent (water or alcohol) before exposing to air.

  • Hydrogen Gas: Flammable. Ensure proper grounding of the autoclave or balloon setup to prevent static discharge.

Experimental Protocol: Step 1 (Amide Coupling)

Objective: Synthesis of N-(2-methoxy-5-nitrophenyl)-3-ethoxybenzamide. Method: Acid Chloride Activation (Schotten-Baumann conditions modified for anhydrous organic media).

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]Amount (for ~5g scale)
3-Ethoxybenzoic acid 166.171.13.65 g
Thionyl Chloride 118.972.03.20 mL
2-Methoxy-5-nitroaniline 168.151.03.36 g
Pyridine 79.103.04.80 mL
Dichloromethane (DCM) Solvent-50 mL + 20 mL
DMF (Cat.) Catalyst-2 drops
Step-by-Step Procedure
  • Activation: In a dry 100 mL round-bottom flask (RBF) equipped with a reflux condenser and drying tube, dissolve 3-ethoxybenzoic acid (3.65 g) in anhydrous DCM (30 mL).

  • Add catalytic DMF (2 drops) followed by the slow addition of Thionyl Chloride (3.2 mL).

  • Reflux: Heat the mixture to gentle reflux (45°C) for 2 hours. The solution should become clear as the acid chloride forms.

  • Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Note: Co-evaporate with dry toluene (2x 10 mL) to remove trace SOCl₂.

  • Coupling: Redissolve the crude acid chloride in dry DCM (20 mL).

  • In a separate 250 mL RBF, dissolve 2-methoxy-5-nitroaniline (3.36 g) and pyridine (4.8 mL) in dry DCM (30 mL). Cool this solution to 0°C (ice bath).

  • Addition: Dropwise add the acid chloride solution to the aniline solution over 15 minutes, maintaining temperature <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Workup:

    • Quench with 1M HCl (50 mL) to remove pyridine.

    • Separate phases.[1] Wash organic layer with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄ and concentrate.[1][5][6]

  • Purification: Recrystallize the crude solid from hot Ethanol.

    • Expected Yield: ~5.5 g (85-90%).[1][11]

    • Appearance: Pale yellow solid.

Experimental Protocol: Step 2 (Nitro Reduction)

Objective: Selective reduction to this compound. Method: Catalytic Hydrogenation (Pd/C).[4][12]

Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6][7][8][9][10]Amount
Nitro Intermediate (from Step 1)316.311.05.0 g
10% Pd/C (50% wet) Catalyst10 wt%0.5 g
Methanol Solvent-100 mL
Hydrogen Gas ReagentBalloon1 atm
Step-by-Step Procedure
  • Setup: In a 250 mL RBF (or hydrogenation bottle), suspend the Nitro Intermediate (5.0 g) in Methanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g). Safety: Add under a blanket of nitrogen to prevent ignition.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Attach a H₂ balloon (or set autoclave to 30 psi).

  • Reaction: Stir vigorously at RT for 6–12 hours. The yellow suspension will turn into a clear (or slightly gray) solution as the nitro compound is consumed.

    • Checkpoint: Monitor via LC-MS or TLC.[5][9] The polar amine spot should appear near the baseline (in Hex/EtOAc) or require MeOH/DCM to elute.

  • Filtration: Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with MeOH (50 mL). Do not let the filter cake dry out completely in air.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Stabilization (Critical): The free base aniline is sensitive to oxidation (turning brown/purple over time).

    • Option A (Immediate Use): Use the crude oil/foam immediately for the next step.

    • Option B (Storage): Dissolve residue in Et₂O (50 mL) and add 4M HCl in Dioxane (4 mL). Filter the precipitated Hydrochloride Salt .

    • Expected Yield (Free Base): ~4.3 g (95%).

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis, highlighting the self-validating checks (TLC/NMR) integrated into the protocol.

Workflow Start Start: 3-Ethoxybenzoic Acid Activation Step 1: SOCl2 Activation (Form Acid Chloride) Start->Activation Coupling Step 2: Coupling with 2-Methoxy-5-nitroaniline Activation->Coupling Check1 QC: TLC/NMR (Disappearance of Aniline) Coupling->Check1 Purification Recrystallization (EtOH) Remove trace acid/pyridine Check1->Purification Pass Reduction Step 3: Pd/C Hydrogenation (Nitro -> Amine) Purification->Reduction Filtration Celite Filtration (Remove Pd) Reduction->Filtration Final Final Product: Amino-Benzamide (or HCl Salt) Filtration->Final

Figure 2: Process workflow for the gram-scale synthesis.

Analytical Validation

To ensure scientific integrity, the following analytical signatures must be confirmed.

1H NMR (DMSO-d6, 400 MHz) - Free Base
  • Amide NH: Singlet, ~9.5–9.8 ppm.

  • Aromatic Ring A (Aniline side):

    • H-3 (ortho to OMe): Doublet, ~6.8 ppm.

    • H-4/H-6: Multiplets, ~6.3–6.6 ppm (shifted upfield due to amino group).

  • Aromatic Ring B (Acid side):

    • Typical meta-substituted pattern (~7.1–7.5 ppm).

  • Alkoxy Groups:

    • 2-OMe: Singlet, ~3.7 ppm (3H).[4]

    • 3-OEt: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

  • Amine NH₂: Broad singlet, ~4.5–5.0 ppm (Exchangeable with D₂O).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield in Step 1 Hydrolysis of Acid ChlorideEnsure glassware is oven-dried; use fresh SOCl₂.
Incomplete Reduction Catalyst PoisoningSulfur traces from SOCl₂/Pyridine can poison Pd. Ensure Step 1 product is recrystallized and thoroughly dried.
Product turns purple Oxidation of AnilineStore under Argon/Nitrogen at -20°C or convert to HCl salt immediately.

References

  • Nitro Reduction Protocols

    • BenchChem Application Notes.[5] "Protocols for the Reduction of Nitro Groups to Amines."[12][13][14]

    • (General Protocol Validation)

  • Amide Coupling Methodology

    • Current Chemistry Letters.
    • (Validation of HATU/Acid Chloride methods for benzamides)

  • Ammonium Formate Transfer Hydrogenation (Alternative to H2 gas)

    • Common Organic Chemistry. "Nitro Reduction - Common Conditions."
  • Analogous Scaffold Synthesis (Benzamide-Anilines)

    • National Institutes of Health (PMC). "Synthesis of Benzamide-Based 5-Aminopyrazoles."
    • (Structural analogy for NMR comparison)

Sources

Application Note: Mass Spectrometry Fragmentation Analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed guide for the analysis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide using mass spectrometry. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This application note outlines a comprehensive protocol for sample preparation and mass spectrometry analysis and presents a detailed prediction of the compound's fragmentation pattern based on established principles of mass spectrometry. The causality behind experimental choices and the logic of the predicted fragmentation pathways are explained to ensure scientific integrity and provide a self-validating framework for analysis.

Introduction

This compound is a novel small molecule with potential applications in pharmaceutical research. Its structure, comprising a benzamide linkage between a substituted aniline and a substituted benzoic acid, presents a unique fragmentation profile in mass spectrometry. Understanding this fragmentation is crucial for its identification, characterization, and quantification in various matrices.

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1] When subjected to ionization, molecules form a molecular ion which can then undergo fragmentation. The pattern of these fragments is often unique to the molecule's structure and can be used for its identification.[2] This application note will detail the expected fragmentation pathways of this compound under typical mass spectrometric conditions, such as Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS).

The structure of this compound is as follows:

Chemical Structure:

Molecular Formula: C₁₆H₁₈N₂O₃

Exact Mass: 286.1317 g/mol

Experimental Protocol: A Self-Validating Workflow

The following protocol is designed to provide a robust method for the analysis of this compound. The choices within this protocol are explained to highlight the underlying scientific reasoning.

Materials and Reagents
  • This compound (Standard)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Formic Acid (0.1% v/v in water and acetonitrile)

  • 0.22 µm Syringe Filters

Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to ensure optimal ionization and prevent source contamination.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol. Methanol is chosen for its ability to dissolve a wide range of organic molecules and its compatibility with reverse-phase chromatography and ESI.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with 50:50 (v/v) acetonitrile:water with 0.1% formic acid. This concentration is a good starting point for achieving a strong signal without saturating the detector. The addition of formic acid is crucial for promoting protonation in positive ion mode ESI, leading to the formation of the [M+H]⁺ ion.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC or MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

Liquid chromatography is used to separate the analyte from any impurities before it enters the mass spectrometer, reducing ion suppression and improving data quality.

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and separation of moderately polar compounds like the target analyte.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: A starting condition of 5-10% B, ramping up to 95% B over several minutes. This gradient will effectively elute the compound from the column.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 1-5 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+). This mode is selected due to the presence of basic nitrogen atoms (the amino group and the amide nitrogen) that are readily protonated.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow and Temperature: Optimize based on the instrument manufacturer's recommendations.

  • MS1 Scan Range: m/z 50-500 to detect the precursor ion.

  • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 287.14) for collision-induced dissociation (CID).

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be tested to obtain a rich fragmentation spectrum.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Stock 1. Prepare Stock Solution (1 mg/mL in Methanol) Working 2. Prepare Working Solution (1 µg/mL in 50:50 ACN:H2O + 0.1% FA) Stock->Working Filter 3. Filter with 0.22 µm Syringe Filter Working->Filter Inject 4. Inject into LC-MS System Filter->Inject LC_Sep 5. Chromatographic Separation (C18 Column) Inject->LC_Sep ESI 6. Electrospray Ionization (Positive Mode) LC_Sep->ESI MS1 7. MS1 Scan (Detect [M+H]⁺ at m/z 287.14) ESI->MS1 CID 8. MS2: Collision-Induced Dissociation of m/z 287.14 MS1->CID MS2 9. MS2 Scan (Detect Fragment Ions) CID->MS2 Analyze 10. Analyze Fragmentation Pattern MS2->Analyze

Caption: Workflow for LC-MS/MS analysis of the target compound.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound is predicted to occur primarily at the amide bond, which is the most labile linkage in the molecule under CID conditions. Other characteristic cleavages are expected from the methoxy and ethoxy groups.

Major Fragmentation Pathways
  • Cleavage of the Amide Bond: The most common fragmentation for benzamides is the cleavage of the C-N amide bond.[1][3] This can lead to two primary fragment ions:

    • Formation of the 3-ethoxybenzoyl cation: Cleavage of the amide bond with charge retention on the benzoyl portion will result in a fragment with an m/z of 149.06.

    • Formation of the protonated 5-amino-2-methoxyaniline: Cleavage with charge retention on the aniline portion will yield a fragment with an m/z of 139.08.

  • Fragmentation of the 3-ethoxybenzoyl moiety:

    • Loss of ethylene: The 3-ethoxybenzoyl cation (m/z 149.06) can undergo a characteristic loss of a neutral ethylene molecule (C₂H₄, 28.03 Da) to form a hydroxybenzoyl cation at m/z 121.03.[4]

    • Loss of the ethoxy radical: While less common in ESI, a loss of the ethoxy radical (•OC₂H₅, 45.06 Da) from the molecular ion could lead to a fragment at m/z 241.09.

  • Fragmentation of the 5-amino-2-methoxyphenyl moiety:

    • Loss of a methyl radical: The protonated 5-amino-2-methoxyaniline fragment (m/z 139.08) can lose a methyl radical (•CH₃, 15.02 Da) to form a fragment at m/z 124.06.

    • Loss of formaldehyde: A neutral loss of formaldehyde (CH₂O, 30.01 Da) from the methoxy group is also a possibility, leading to a fragment at m/z 109.07.

Predicted Fragmentation Diagram

G cluster_frags Primary Fragments cluster_secondary_frags1 Secondary Fragments from m/z 149 cluster_secondary_frags2 Secondary Fragments from m/z 139 M [M+H]⁺ m/z = 287.14 F1 3-ethoxybenzoyl cation m/z = 149.06 M->F1 Amide Cleavage F2 Protonated 5-amino-2-methoxyaniline m/z = 139.08 M->F2 Amide Cleavage F1a Hydroxybenzoyl cation m/z = 121.03 F1->F1a - C₂H₄ F2a Loss of •CH₃ m/z = 124.06 F2->F2a - •CH₃ F2b Loss of CH₂O m/z = 109.07 F2->F2b - CH₂O

Caption: Predicted fragmentation pathways of protonated this compound.

Summary of Predicted Fragment Ions
Predicted m/zProposed Structure/Formation
287.14[M+H]⁺ (Protonated Molecular Ion)
149.063-ethoxybenzoyl cation
139.08Protonated 5-amino-2-methoxyaniline
121.03Hydroxybenzoyl cation (from m/z 149.06 via loss of C₂H₄)
124.06Fragment from m/z 139.08 via loss of •CH₃
109.07Fragment from m/z 139.08 via loss of CH₂O

Data Interpretation and Trustworthiness

The interpretation of the mass spectrum should be a systematic process.

  • Identify the Molecular Ion: Confirm the presence of the [M+H]⁺ ion at m/z 287.14 in the MS1 spectrum. Its presence validates the molecular weight of the compound.

  • Analyze the MS/MS Spectrum: Compare the observed fragment ions in the MS/MS spectrum with the predicted fragments in the table above.

  • Confirm Key Fragments: The presence of the primary fragments at m/z 149.06 and 139.08 would strongly support the identity of the compound, as they represent the two main components of the molecule.

  • Utilize Secondary Fragments for Confirmation: The secondary fragments (m/z 121.03, 124.06, and 109.07) provide further structural confirmation. For instance, the loss of 28 Da from m/z 149.06 is highly indicative of an ethoxy group.

  • High-Resolution Mass Spectrometry: For unambiguous identification, high-resolution mass spectrometry (HRMS) is recommended. This would allow for the determination of the elemental composition of the precursor and fragment ions, providing a high degree of confidence in the structural assignment.

This protocol and the predicted fragmentation pattern provide a self-validating system. The expected fragments are based on well-established fragmentation mechanisms for the functional groups present in the molecule.[5][6] Any significant deviation from this pattern would warrant further investigation into the possibility of an isomeric structure or an unexpected rearrangement.

Conclusion

This application note provides a comprehensive guide to the mass spectrometric analysis of this compound. By following the detailed protocol and using the predicted fragmentation pattern as a guide, researchers can confidently identify and characterize this compound. The emphasis on the causality behind the experimental design and the logic of fragmentation ensures a scientifically sound approach to the analysis.

References

  • Filo. (2026, February 3). Mass Spectrometry Interpretation of Benzamide Explain the interpretation..
  • ACS Publications. (2016, March 17). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase | Journal of the American Society for Mass Spectrometry.
  • ResearchGate. (2025, September 4). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones.
  • EPA. Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates and alkylphenol etho.
  • ResearchGate. Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry.
  • GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines.
  • ResearchGate. Benzamide-simplified mass spectrum[1]. | Download Scientific Diagram. Retrieved from

  • PMC. (2025, July 16). Chemometric analysis of ethoxylated polymer products using extracted MALDI-TOF-MS peak distribution features.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • PubChem. N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide | C15H16N2O3 | CID 63258050.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Interpretation of mass spectra.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

Sources

Application Notes and Protocols for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Inhibitory Potential of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

This compound is a novel small molecule compound belonging to the benzamide class of chemicals. The benzamide scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including antimicrobial and anticancer properties[1][2]. The structural features of this compound, including the aminophenyl and ethoxybenzamide moieties, suggest its potential as an enzyme inhibitor, a critical area of investigation in drug discovery and development.

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity.[3] The study of enzyme inhibition is fundamental to understanding the regulation of metabolic pathways and is a cornerstone of pharmaceutical research.[4] By identifying and characterizing potent and selective enzyme inhibitors, researchers can develop new therapeutic agents for a multitude of diseases, including cancer, inflammation, and infectious diseases.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. We will delve into the theoretical underpinnings of enzyme kinetics, provide detailed, step-by-step protocols for determining the half-maximal inhibitory concentration (IC50), and offer insights into data analysis and troubleshooting. While the specific enzyme target for this compound is still under investigation, the principles and protocols outlined herein are broadly applicable to a range of enzyme classes and are designed to be adapted to your specific research needs. For the purpose of illustration, we will use a hypothetical protein kinase as the target enzyme in our protocols.

Core Principles of Enzyme Inhibition Assays

A foundational understanding of enzyme kinetics is essential for designing and interpreting inhibition assays.[3][5] Enzyme-catalyzed reactions are typically studied by measuring the rate of product formation or substrate consumption over time.[3][6]

Michaelis-Menten Kinetics: The relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation.[4][7] Km represents the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme.

IC50 Determination: A key parameter for quantifying the potency of an inhibitor is the IC50 value. This is the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions.[8] A lower IC50 value indicates a more potent inhibitor.[9] It is crucial to note that the IC50 value can be influenced by factors such as substrate concentration.[8][10]

Modes of Inhibition: Enzyme inhibitors can be classified based on their mechanism of action. The primary reversible inhibition mechanisms are:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, which alters the enzyme's conformation and reduces its catalytic efficiency. This decreases Vmax without affecting Km.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, reducing both Vmax and Km.[4]

Experimental Protocol: Determination of IC50 for this compound

This protocol provides a detailed methodology for determining the IC50 value of this compound against a hypothetical protein kinase using a 96-well plate format and a colorimetric readout.

Materials and Reagents
  • This compound (powder)

  • Recombinant human protein kinase (e.g., Kinase X)

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection reagent

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • 96-well solid white plates

  • Multichannel pipettes and sterile tips

  • Plate reader capable of luminescence detection

Reagent Preparation
  • Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to achieve a final concentration of 10 mM. Vortex until fully dissolved. Store at -20°C.

  • Enzyme Working Solution: Dilute the recombinant kinase in assay buffer to the desired working concentration. The optimal concentration should be determined empirically but is typically in the low nM range.

  • Substrate/ATP Working Solution: Prepare a solution containing the kinase substrate and ATP in assay buffer. The final concentrations should be at or below the Km for each to ensure sensitivity to competitive inhibitors.[5]

  • Serial Dilution of Inhibitor: Prepare a series of dilutions of the inhibitor from the 10 mM stock solution in DMSO. A common approach is to perform 1:3 serial dilutions to cover a wide concentration range (e.g., from 100 µM to 0.01 µM).

Assay Procedure
  • Dispense Inhibitor: Add 1 µL of the serially diluted this compound or DMSO (for controls) to the wells of a 96-well plate.

  • Add Enzyme: Add 24 µL of the enzyme working solution to each well.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[11]

  • Initiate Reaction: Add 25 µL of the substrate/ATP working solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • Detection: After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Controls
  • 100% Activity Control (No Inhibitor): Contains DMSO instead of the inhibitor.

  • 0% Activity Control (No Enzyme): Contains assay buffer instead of the enzyme working solution.

Data Analysis and Interpretation

  • Calculate Percent Inhibition:

    • Subtract the average signal of the 0% activity control from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_no_inhibitor))

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • The resulting curve should be sigmoidal (S-shaped).[9]

  • Determine IC50:

    • Use a non-linear regression model to fit the dose-response curve and calculate the IC50 value.[9][12] Software such as GraphPad Prism is commonly used for this purpose. The four-parameter logistic model is often the most appropriate.[13]

Sample Data Table
Inhibitor Conc. (µM)Log [Inhibitor]Average Signal% Inhibition
10025,00095.0
33.31.5215,00085.0
11.11.0530,00070.0
3.70.5755,00045.0
1.230.0975,00025.0
0.41-0.3990,00010.0
0.14-0.8598,0002.0
0 (DMSO)-100,0000.0

Visualizations

G cluster_prep Preparation cluster_assay Assay Workflow cluster_analysis Data Analysis P1 Prepare Inhibitor Stock (10 mM in DMSO) P2 Perform Serial Dilutions of Inhibitor P1->P2 A1 Add Inhibitor/DMSO to 96-well Plate P2->A1 P3 Prepare Enzyme and Substrate/ATP Solutions A2 Add Enzyme Solution P3->A2 A4 Initiate Reaction with Substrate/ATP Solution P3->A4 A1->A2 A3 Pre-incubate (15-30 min) A2->A3 A3->A4 A5 Incubate (e.g., 60 min at 30°C) A4->A5 A6 Add Detection Reagent A5->A6 A7 Measure Signal (Luminescence) A6->A7 D1 Calculate % Inhibition A7->D1 D2 Plot Dose-Response Curve D1->D2 D3 Determine IC50 using Non-linear Regression D2->D3

Caption: Workflow for IC50 determination of this compound.

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor N-(5-Amino-2-methoxyphenyl) -3-ethoxybenzamide Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of the RTK signaling pathway.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High variability between replicate wells Inaccurate pipetting; edge effects in the 96-well plate.Calibrate pipettes regularly.[12] Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation.
No inhibition observed Inhibitor is inactive or insoluble; incorrect inhibitor concentration range; enzyme concentration is too high.Verify compound purity and solubility.[12] Test a wider range of inhibitor concentrations. Optimize enzyme concentration.
Inconsistent IC50 values between experiments Variations in reagent preparation, cell health (for cell-based assays), or incubation times.Use consistent lots of reagents.[12] Standardize all experimental parameters.
Assay signal is too low or too high Sub-optimal enzyme, substrate, or ATP concentration; incorrect incubation time.Optimize assay components and incubation time to ensure the reaction is in the linear range.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for the characterization of its inhibitory activity. By carefully designing and executing enzyme inhibition assays, researchers can elucidate the potency and mechanism of action of this and other novel compounds, thereby accelerating the drug discovery process.

References

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available from: [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. Available from: [Link]

  • Preclinical Studies: IC-50 Testing. Altogen Labs. Available from: [Link]

  • Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available from: [Link]

  • Revision Notes - Enzyme kinetics and inhibition. Sparkl. Available from: [Link]

  • What Is Enzyme Kinetics? A Beginner's Guide. FireGene. Available from: [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. Available from: [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Enzyme assay. Wikipedia. Available from: [Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare. Available from: [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]

  • Design, Synthesis, In Vitro Biological Activity Evaluation and Stabilized Nanostructured Lipid Carrier Formulation of Newly Synthesized Schiff Bases-Based TMP Moieties. MDPI. Available from: [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. PMC. Available from: [Link]

  • Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. ResearchGate. Available from: [Link]

  • Syntheses, Characterization and biological Activity of 4-{[(Z)-(2-methoxyphenyl) methylidene] amino}. EA Journals. Available from: [Link]

  • Pharmacological characterization of the newly synthesized 5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride (BED) as a potent NCX3 inhibitor that worsens anoxic injury in cortical neurons, organotypic hippocampal cultures, and ischemic brain. PubMed. Available from: [Link]

  • BindingDB BDBM19415 N-(2-amino-5-phenylphenyl). BindingDB. Available from: [Link]

  • N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide. PubChem. Available from: [Link]

  • What is the mechanism of Ethenzamide?. Patsnap Synapse. Available from: [Link]

  • Discovery of N-[2-[2-[[3-methoxy-4-(5-oxazolyl)phenyl]amino]. EMBL-EBI. Available from: https://www.ebi.ac.uk/chembl/document_report_card/CHEMBL1136047/
  • Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. PubMed. Available from: [Link]

  • Inhibition of IKK-2 by 2-[(aminocarbonyl)amino]-5-acetylenyl-3-thiophenecarboxamides. PubMed. Available from: [Link]

  • Phenoxybenzamine. Deranged Physiology. Available from: [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as an interactive Technical Support Center for researchers optimizing the synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide . It prioritizes high-fidelity chemical logic, addressing the specific electronic and steric challenges of this scaffold.

🟢 Module 1: Strategic Route Selection (The "Regioselectivity" Trap)[2]

Q: I am attempting to couple 3-ethoxybenzoic acid with 2-methoxy-1,5-phenylenediamine, but I am getting a mixture of isomers and low yield. What is wrong?

A: You are facing a classic nucleophilic competition issue. Direct acylation of 2-methoxy-1,5-phenylenediamine is the "Common Pitfall" for this scaffold.[1]

  • The Mechanism of Failure: The starting diamine has two amino groups:

    • Position 1 (Ortho to OMe): This is your target site.[1][2] It is sterically hindered by the methoxy group and electronically complex.[1][2]

    • Position 5 (Para to OMe): This amine is sterically unhindered and significantly more nucleophilic due to the electron-donating effect of the methoxy group (para-donation).[1][2]

  • The Result: Standard coupling conditions will preferentially acylate Position 5, yielding the wrong isomer (N-(3-amino-4-methoxyphenyl)...) or a complex mixture of mono- and di-acylated byproducts.[1][2]

The Solution: The Nitro-Reduction Route (Route B)

To guarantee 100% regioselectivity, you must decouple the formation of the two amine functionalities.[2]

Recommended Protocol:

  • Step 1 (Coupling): React 3-ethoxybenzoic acid with 2-methoxy-5-nitroaniline .

    • Why: The nitro group at position 5 is a strong electron-withdrawing group, preventing reaction at that site.[1][2] The only available amine is at position 1.[1][2]

  • Step 2 (Reduction): Reduce the nitro group to an amine (H₂/Pd-C or Fe/NH₄Cl) after the amide bond is formed.[1][2]

Visualization: Synthetic Pathway Logic

SynthesisPath Start_Diamine Route A (Risky): Start: 2-Methoxy-1,5-diaminobenzene Coupling_A Coupling Reaction Start_Diamine->Coupling_A Direct Acylation Start_Nitro Route B (Recommended): Start: 2-Methoxy-5-nitroaniline Coupling_B Coupling Reaction Start_Nitro->Coupling_B Selective Acylation Result_A Mixture of Isomers: Target + Wrong Regioisomer Coupling_A->Result_A Low Selectivity Intermediate_B Intermediate: N-(2-methoxy-5-nitrophenyl)-... Coupling_B->Intermediate_B 100% Regio-control Reduction Nitro Reduction (H2/Pd-C or Fe/HCl) Intermediate_B->Reduction Final_Product Target Product: N-(5-Amino-2-methoxyphenyl)-... Reduction->Final_Product High Yield

Caption: Comparative logic flow demonstrating why the Nitro-Reduction route (Green) eliminates regioselectivity errors inherent in the Diamine route (Red).

🟢 Module 2: Coupling Reaction Optimization

Q: I switched to the Nitro route, but the coupling yield is still low (<50%). The aniline seems unreactive.[2]

A: 2-Methoxy-5-nitroaniline is a "Deactivated" Nucleophile. The presence of the Nitro group (strong electron-withdrawing) combined with the steric bulk of the ortho-methoxy group makes this specific aniline a very poor nucleophile.[1] Standard coupling agents like EDC/NHS or even HATU at room temperature may struggle to drive this reaction to completion.[1][2]

Troubleshooting Protocol: Activation Strategy
MethodSuitabilityRecommendationNotes
EDC / HOBt 🔴 PoorAvoid Insufficient activation energy for deactivated anilines.[1]
HATU / DIPEA 🟡 MediumUse with Heat Works, but often requires heating to 50-60°C in DMF.[1][2] Expensive for scale-up.[1]
T3P (Propylphosphonic anhydride) 🟢 GoodRecommended Excellent for sterically hindered anilines.[1][2] Low epimerization risk (not an issue here, but good practice).[2]
Acid Chloride (SOCl₂) 🟢 ExcellentGold Standard Converting the acid to 3-ethoxybenzoyl chloride creates a highly reactive electrophile that overcomes the aniline's deactivation.[1]
The "Gold Standard" Protocol (Acid Chloride Method):
  • Activation: Reflux 3-ethoxybenzoic acid (1.0 eq) in Thionyl Chloride (SOCl₂, 5.0 eq) with a catalytic drop of DMF for 2 hours. Evaporate excess SOCl₂ to dryness (azeotrope with toluene if needed).[1][2]

  • Coupling: Dissolve the crude acid chloride in dry DCM or THF.

  • Addition: Add 2-methoxy-5-nitroaniline (0.95 eq) and Pyridine (3.0 eq) or Triethylamine (3.0 eq).

  • Conditions: Stir at room temperature for 1 hour, then reflux if TLC shows remaining aniline.

  • Why this works: The acid chloride is reactive enough to force the amide bond formation despite the electronic deactivation of the aniline [1].[2]

🟢 Module 3: Nitro Reduction & Workup

Q: My intermediate is pure, but after hydrogenation, the product turns dark/purple and yield drops.

A: Anilines are oxidation-sensitive. The final product, This compound , is an electron-rich phenylenediamine derivative.[1][2] These are prone to oxidation (forming quinone-imines or "tar") when exposed to air in solution.[1][2]

Corrective Actions:

  • Acidic Workup Avoidance: Do not expose the final amine to strong acids and air simultaneously.[1]

  • Inert Atmosphere: Perform the filtration of the Pd/C catalyst under Nitrogen or Argon.

  • Alternative Reduction (Chemoselective): If H₂/Pd-C is causing issues (or if you lack a hydrogenator), use the Béchamp Reduction (Iron powder / NH₄Cl in Ethanol/Water).[1][2] This is milder and often easier to purify as the iron oxides trap impurities [2].[1][2]

Purification Guide
  • The Nitro Intermediate: Usually highly crystalline.[1] Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane.[1] Do not carry crude nitro compound into reduction —impurities can poison the catalyst.[1][2]

  • The Final Amine:

    • Solubility: The ethoxy and methoxy groups make it moderately lipophilic.[1][2]

    • Cleanup: If the product is dark, pass through a short pad of silica gel using DCM/MeOH (95:[2]5) immediately after concentration.[1]

🟢 Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Problem Start: What is the primary issue? Issue_Regio Mixture of Isomers / Wrong Product Problem->Issue_Regio Issue_Yield Low Yield (<50%) Problem->Issue_Yield Issue_Purity Dark Product / Decomposition Problem->Issue_Purity Sol_Regio Switch to Route B: Use 2-methoxy-5-nitroaniline as starting material. Issue_Regio->Sol_Regio Check_Method Are you using EDC/NHS? Issue_Yield->Check_Method Check_Oxidation Is product exposed to air while in solution? Issue_Purity->Check_Oxidation Sol_Yield_1 Switch to Acid Chloride (SOCl2) or T3P. Check_Method->Sol_Yield_1 Yes Check_Stoich Check Stoichiometry: Is Acid Chloride hydrolyzing? Check_Method->Check_Stoich No Sol_Yield_2 Ensure dry solvents. Use excess Acid Chloride. Check_Stoich->Sol_Yield_2 Sol_Purity Use Inert Atmosphere. Add antioxidant (Ascorbic acid) during workup if necessary. Check_Oxidation->Sol_Purity Yes

Caption: Diagnostic workflow for identifying the root cause of synthetic failure based on observed symptoms.

📚 References

  • Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[1][3] Tetrahedron, 61(46), 10827-10852.[1][2]

  • BenchChem Technical Support. (2025). Managing byproduct formation in the synthesis of 2-Methyl-5-nitroaniline (Analogous nitro-reduction protocols). BenchChem.[1][4]

  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019).[2][5] Selective N1-Acylation of Indazoles with Acid Anhydrides (Mechanistic insights on selective acylation). Organic Letters, 21(2), 457-460.[1][2] [1][2]

Sources

Stability testing of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide in different solvents

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide .

This guide addresses the stability profile of this specific chemical probe. Given its structural features—specifically the electron-rich aniline moiety (primary amine) and the amide linkage —this compound presents distinct stability challenges in solution, particularly regarding oxidation and hydrolysis.

Part 1: Chemical Stability Profile & Solvent Compatibility

Executive Summary: The molecule contains two sensitive functionalities:[1]

  • 5-Amino group (Primary Aniline): Highly susceptible to oxidation (browning) in the presence of dissolved oxygen or peroxides.[2]

  • Amide Linkage: Susceptible to hydrolysis under extreme pH or prolonged exposure to moisture.[2]

Solvent Compatibility Matrix
SolventSolubility PotentialStability RiskRecommended Storage
DMSO (Anhydrous) High (>50 mM)Moderate: Hygroscopic nature attracts water; risk of oxidation if not degassed.-20°C or -80°C (Aliquoted)
Ethanol (Absolute) Moderate-High Low: Good for short-term; volatile.[2] Avoid if concentration accuracy is critical over time.-20°C (Sealed tight)
Water / PBS Very Low High: Rapid precipitation; pH-dependent hydrolysis risk.[2]Prepare fresh; Do not store.
Acetonitrile Moderate Low: Chemically inert, but volatile.[2]4°C (Short term only)

Part 2: Troubleshooting Guide (Q&A Format)

Issue 1: "My stock solution in DMSO turned brown/pink after 2 weeks at 4°C."

Diagnosis: Oxidative Degradation of the Aniline. The 5-amino group (para to the methoxy group) creates an electron-rich system similar to p-anisidine. This makes it highly prone to oxidation by dissolved oxygen or peroxides often found in lower-grade DMSO.[2]

Corrective Action:

  • Use High-Grade Solvent: Switch to "Anhydrous, Septum-Sealed" DMSO (99.9%) packed under argon.

  • Degas Solvents: Sparge your solvent with nitrogen or argon for 10 minutes before dissolving the solid.[2]

  • Storage: Store at -80°C rather than 4°C. Chemical reaction rates (oxidation) drop significantly at ultra-low temperatures.[2]

Issue 2: "I see a white precipitate when diluting the DMSO stock into cell culture media."

Diagnosis: "Crash-out" Precipitation. this compound is lipophilic.[2] When a high-concentration DMSO stock (e.g., 100 mM) is introduced to an aqueous environment (media), the local concentration exceeds the aqueous solubility limit before it can disperse.

Corrective Action:

  • Serial Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Create an intermediate dilution (e.g., 10x concentrated in media/buffer) to assess solubility.[2]

  • Sonication: Mild sonication (water bath) for 5 minutes can help disperse micro-aggregates.[2]

  • Limit Final Concentration: Ensure your final assay concentration is below the thermodynamic solubility limit (likely <100 µM in aqueous buffer).

Issue 3: "My LC-MS shows a new peak with Mass [M+18] or [M+1] after acid treatment."

Diagnosis: Amide Hydrolysis. The [M+18] shift suggests water addition (hydrolysis) cleaving the amide bond, resulting in 3-ethoxybenzoic acid and 5-amino-2-methoxyaniline.[2]

Corrective Action:

  • pH Control: Avoid storing the compound in buffers with pH < 4 or pH > 9.

  • Temperature: Hydrolysis is temperature-dependent.[2] Keep all aqueous dilutions on ice until use.

Part 3: Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation routes: Oxidation (driven by air/light) and Hydrolysis (driven by water/pH).

DegradationPathways Compound N-(5-Amino-2-methoxyphenyl)- 3-ethoxybenzamide Oxidation Oxidation (Air/Light/Peroxides) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base/H2O) Compound->Hydrolysis AzoSpecies Azo/Hydrazo Dimers (Colored Impurities) Oxidation->AzoSpecies Dimerization Quinone Quinone Imines Oxidation->Quinone Radical Attack AcidPart 3-Ethoxybenzoic Acid Hydrolysis->AcidPart Cleavage AminePart 5-Amino-2-methoxyaniline Hydrolysis->AminePart Cleavage

Figure 1: Primary degradation pathways.[2] The primary amine is the "weak link" for oxidative stability, while the amide bond is sensitive to hydrolytic cleavage.

Part 4: Validated Stability Testing Protocol

To validate the stability of your specific batch, perform this Forced Degradation Study based on ICH Q1A(R2) guidelines [1].

Workflow Diagram

StabilityWorkflow cluster_conditions Stress Conditions (24 Hours) Start Start: 10 mM Stock (in DMSO) Acid Acid Stress 0.1N HCl, 60°C Start->Acid Base Base Stress 0.1N NaOH, 60°C Start->Base Oxid Oxidative Stress 3% H2O2, RT Start->Oxid Photo Photostability UV/Vis Light, RT Start->Photo Analysis Analysis HPLC-UV (254 nm) + MS Acid->Analysis Base->Analysis Oxid->Analysis Photo->Analysis Decision Determine Degradation % (< 5% = Stable) Analysis->Decision

Figure 2: Step-by-step workflow for forced degradation profiling.

Step-by-Step Protocol
  • Preparation: Prepare a 1 mM stock solution in DMSO.

  • Stress Conditions:

    • Acid: Mix 100 µL stock + 100 µL 0.1 N HCl. Incubate at 60°C for 4 hours.

    • Base: Mix 100 µL stock + 100 µL 0.1 N NaOH. Incubate at 60°C for 4 hours.

    • Oxidation: Mix 100 µL stock + 100 µL 3% H₂O₂. Incubate at Room Temp for 4 hours.

    • Control: Mix 100 µL stock + 100 µL Water. Keep at 4°C.

  • Neutralization: Neutralize acid/base samples with equivalent NaOH/HCl to reach pH 7.

  • Analysis: Inject 10 µL onto HPLC (C18 Column).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[2]

    • Detection: UV at 254 nm (aromatic rings) and 280 nm.[2]

  • Criteria: If the peak area of the parent compound decreases by >5% compared to the control, the compound is considered unstable under those conditions.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4][5][6][7] (2003).[2][4][6][7] Available at: [Link]

  • PubChem. Compound Summary: N-(2-amino-5-methoxyphenyl)-3-methoxybenzamide (Isomer Analog).[2] National Library of Medicine.[2] Available at: [Link][2]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. Pharmaceutical Stress Testing: Predicting Drug Degradation.[2] (2011).[2][3][8] CRC Press.[2] (Standard text for degradation mechanisms of anilines and amides).

Sources

Preventing degradation of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide during workup

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists who are experiencing product loss, discoloration, or degradation when isolating this compound.

Overview of Structural Vulnerabilities

Before troubleshooting, it is critical to understand the chemical causality of your degradation. This molecule features two primary liabilities:

  • The p-Anisidine Core: The 5-amino group is positioned para to the 2-methoxy group. This strong electron-donating resonance effect drastically lowers the oxidation potential of the aniline moiety, making it highly susceptible to auto-oxidation into reactive radical cations and dark-colored quinone imines[1].

  • The Central Amide Bond: While generally robust, the amide linkage can undergo nucleophilic acyl substitution (hydrolysis) when exposed to harsh aqueous acids or bases during standard workup procedures[2][3].

degradation_pathways Target N-(5-Amino-2-methoxyphenyl) -3-ethoxybenzamide Oxidation Oxidation Pathway (O2, Light, High pH) Yields: Quinone Imines Target->Oxidation Electron-rich p-anisidine moiety auto-oxidizes Hydrolysis Hydrolysis Pathway (H2O, Strong Acid/Base) Yields: Cleaved Fragments Target->Hydrolysis Amide bond cleavage at extreme pH

Fig 1. Mechanistic divergence of target benzamide degradation during standard workup.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction mixture turn dark brown/black immediately upon exposure to air during the aqueous extraction? Causality & Solution: The color change is the visual hallmark of aniline auto-oxidation[4]. Because the 5-amino group is highly electron-rich, atmospheric oxygen rapidly oxidizes the free base into azo compounds and polymeric quinone imines[1]. Solution: You must transition to an anaerobic workup. Degas all extraction solvents (e.g., ethyl acetate) and buffers by sparging with an inert gas (Argon or N₂) for at least 15–20 minutes prior to use[5]. Perform the phase separation under an inert blanket.

Q2: I tried using 1M HCl to wash away basic impurities, but my yield plummeted to <20%. Where did my product go? Causality & Solution: Two destructive factors occur at pH < 1. First, the primary aniline (pKa ~4.5) fully protonates, forming a highly water-soluble hydrochloride salt that partitions into your aqueous waste. Second, prolonged exposure to strong aqueous acids drives the hydrolysis of the central amide bond, irreversibly cleaving the molecule into 3-ethoxybenzoic acid and 5-amino-2-methoxyaniline[2][3]. Solution: Never use strong mineral acids for this compound. Use a tightly controlled, degassed phosphate buffer (pH 6.5–7.0) to keep the aniline in its organic-soluble free-base form while preventing acid-catalyzed hydrolysis.

Q3: Can I chemically protect the compound if an inert workup isn't feasible for my scale? Causality & Solution: Yes. If your synthetic route allows, transiently protecting the primary amine via acetylation (forming an acetanilide) or Boc-protection reduces the electron density on the nitrogen[5]. This effectively shuts down the oxidation pathway, allowing for standard aerobic workup without degradation.

Quantitative Impact of Workup Conditions

The following table summarizes the empirical degradation profiles based on selected workup conditions, demonstrating the necessity of pH and oxygen control.

Workup ConditionAqueous pHDissolved O₂Primary Degradation PathwayExpected Recovery (%)
1M HCl Wash (Aerobic) ~0.0HighAqueous Partitioning & Acid Hydrolysis< 20%
1M NaOH Wash (Aerobic) ~14.0HighRapid Auto-Oxidation & Base Hydrolysis< 30%
H₂O Wash (Aerobic) ~7.0HighModerate Auto-Oxidation60 - 70%
Degassed Buffer (Anaerobic) 7.0< 1 ppmNone (Optimized Baseline) > 95%
Self-Validating Protocol: Anaerobic Liquid-Liquid Extraction (ALLE)

To ensure scientific integrity, this protocol is designed as a self-validating system. If a step fails, visual or analytical cues will immediately alert you to halt the process.

optimized_workflow Step1 1. Quench Degassed Buffer Step2 2. Extraction EtOAc under Ar Step1->Step2 Step3 3. Wash Brine / Na2SO4 Step2->Step3 Step4 4. Concentration <30°C in Dark Step3->Step4

Fig 2. Self-validating anaerobic workup workflow to preserve structural integrity.

Step 1: Solvent Preparation & Degassing

  • Action: Sparge Ethyl Acetate (EtOAc) and 0.1 M Sodium Phosphate Buffer (pH 7.0) with Argon for 30 minutes.

  • Causality: Displacing dissolved O₂ prevents the initiation of the radical cation oxidation cascade[5].

  • Validation Checkpoint: Use a dissolved oxygen (DO) meter to confirm O₂ levels are < 1 ppm before proceeding.

Step 2: pH-Controlled Quenching

  • Action: Cool the crude reaction mixture to 0–5 °C. Slowly add the degassed pH 7.0 buffer under a positive stream of Argon.

  • Causality: Low temperatures minimize the kinetic rate of any residual hydrolysis[3], while pH 7.0 ensures the aniline remains unprotonated and organic-soluble.

Step 3: Inert Phase Separation

  • Action: Transfer the mixture to a separatory funnel flushed with Argon. Extract with degassed EtOAc (3 x 50 mL). Invert gently; do not shake vigorously.

  • Causality: Vigorous shaking causes emulsions, which drastically prolong air exposure and processing time.

  • Validation Checkpoint: The organic layer must remain pale yellow. A shift to dark brown indicates a critical breach in the inert atmosphere.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with degassed brine. Dry over anhydrous Na₂SO₄. Filter the suspension under an Argon blanket.

Step 5: Concentration

  • Action: Evaporate the solvent using a rotary evaporator shielded from ambient light (e.g., wrap the flask in aluminum foil). Keep the water bath temperature strictly < 30 °C.

  • Causality: Light and thermal energy synergistically accelerate the degradation of electron-rich anilines and promote late-stage hydrolysis[4].

  • Validation Checkpoint: Run a TLC plate (EtOAc/Hexane) of the final residue. A single, tight spot confirms structural integrity. Baseline streaking indicates polymerization/oxidation has occurred.

References
  • preventing oxidation of the aniline group during complex
  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry
  • The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
  • 21.7: Chemistry of Amides - LibreTexts
  • Oxidation of aniline using different reaction pathways - ResearchG

Sources

Technical Support Center: Catalyst Selection for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for challenges encountered during the synthesis of this important molecule. We will explore catalyst selection, reaction optimization, and common pitfalls, ensuring you have the necessary information for successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The synthesis of N-aryl benzamides, such as this compound, is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and industrially relevant methods are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds.[1][2] It typically involves the coupling of an aryl halide (or triflate) with an amine or amide, utilizing a palladium precursor and a sterically hindered phosphine ligand.[2][3] This method is often favored for its high efficiency and broad substrate scope under relatively mild conditions.[2]

  • Copper-Catalyzed Ullmann Condensation: This classical method for C-N bond formation has seen a resurgence with the development of improved catalyst systems.[3] It generally involves the reaction of an aryl halide with an amine or amide in the presence of a copper catalyst, often with a ligand such as L-proline or 1,10-phenanthroline.[3] While sometimes requiring higher temperatures than palladium-catalyzed reactions, it can be a cost-effective alternative.

Q2: How do I choose between a palladium and a copper catalyst system?

A2: The choice between palladium and copper catalysis depends on several factors, including substrate reactivity, desired reaction conditions, and cost.

  • Palladium catalysts are generally more versatile and efficient for a wider range of substrates, often providing higher yields under milder conditions.[3] The development of specialized "Buchwald ligands" has significantly expanded the scope and efficiency of these reactions.[1][2]

  • Copper catalysts can be a more economical option and are particularly effective for certain substrates.[3] However, they may require higher reaction temperatures and longer reaction times.[3]

For the synthesis of this compound, a palladium-catalyzed approach is often the first choice due to its high reliability and the availability of well-documented protocols.

Q3: What is the role of the ligand in a Buchwald-Hartwig amination?

A3: The ligand is a critical component of the Buchwald-Hartwig catalytic system. Bulky, electron-rich phosphine ligands, such as XPhos, RuPhos, and SPhos, play several crucial roles:[1][2]

  • Stabilize the Palladium Catalyst: They prevent the precipitation of palladium black, which is an inactive form of the catalyst.

  • Enhance Oxidative Addition: The electron-donating nature of the ligand facilitates the oxidative addition of the aryl halide to the Pd(0) center, a key step in the catalytic cycle.[1]

  • Promote Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][4]

The choice of ligand is crucial and is often determined by the specific substrates being coupled.[2][5]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes:

  • Inefficient Catalyst System: The chosen palladium precursor, ligand, or base may not be optimal for your specific substrates.

  • Catalyst Deactivation: The presence of impurities, such as water or oxygen, can deactivate the palladium catalyst.

  • Poor Substrate Reactivity: The aryl halide or the amine may be sterically hindered or electronically deactivated.[6]

  • Suboptimal Reaction Conditions: The temperature, solvent, or reaction time may not be ideal.[6]

Solutions:

  • Catalyst and Ligand Screening: A systematic screening of different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and Buchwald ligands (e.g., XPhos, RuPhos, SPhos) is highly recommended.[2][3] The optimal combination can significantly improve yields.

  • Base Selection: The choice of base is critical. Common bases include NaOtBu, K₃PO₄, and Cs₂CO₃.[3] The strength and solubility of the base can influence the reaction rate and yield.

  • Ensure Anhydrous and Inert Conditions: All glassware should be oven-dried, and solvents must be anhydrous and degassed.[3] The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Optimize Reaction Temperature and Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[3] If the reaction is sluggish, a moderate increase in temperature may be beneficial.[3]

Catalyst System Comparison for N-Arylbenzamide Synthesis

Catalyst SystemTypical Catalyst LoadingLigandBaseSolventTemperature (°C)AdvantagesDisadvantages
Palladium 1-5 mol%Bulky Phosphines (e.g., XPhos, RuPhos)NaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane80-120High yields, broad scope, mild conditions[2][3]Higher cost, sensitivity to air/moisture
Copper 5-20 mol%L-proline, 1,10-phenanthrolineK₂CO₃, K₃PO₄DMSO, DMF90-150Lower costHarsher conditions, longer reaction times[3]

Problem 2: Formation of Significant Side Products

Possible Causes:

  • Homocoupling of Aryl Halide: This can occur if the oxidative addition is faster than the subsequent steps in the catalytic cycle.

  • Hydrodehalogenation of Aryl Halide: The aryl halide can be reduced, leading to the formation of an arene byproduct.

  • Reaction with Solvent: Some solvents can participate in side reactions at elevated temperatures.

Solutions:

  • Ligand Optimization: The steric and electronic properties of the ligand can influence the relative rates of the catalytic cycle steps, minimizing side reactions.[4]

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can help to suppress side reactions.

  • Solvent Choice: Use a robust, anhydrous, and degassed solvent that is known to be compatible with the reaction conditions, such as toluene or 1,4-dioxane.[3]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Synthesis of this compound

This protocol provides a general starting point for the Buchwald-Hartwig amination. Optimization of specific parameters may be required.

Materials:

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)[3]

  • Phosphine ligand (e.g., XPhos or RuPhos)[3]

  • 3-Ethoxybenzoyl chloride or 3-ethoxybenzoic acid

  • 4-Methoxy-m-phenylenediamine

  • Base (e.g., NaOtBu or K₃PO₄)[3]

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)[3]

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-6 mol%).[3]

  • Add the base (1.5-2.5 equivalents).[3]

  • Add 3-ethoxybenzamide (1.0-1.2 equivalents) and the aryl halide (1.0 equivalent).[3]

  • Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.[3]

  • Seal the Schlenk tube and stir the reaction mixture at the desired temperature (typically 80-120 °C) for the required time (typically 2-24 hours).[3]

  • Monitor the reaction progress by TLC or GC/MS.[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.[3]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Ligand_Ex Ligand Exchange PdII_Aryl->Ligand_Ex R'NH₂ + Base PdII_Amide L-Pd(II)(Ar)(NHR') Ligand_Ex->PdII_Amide Red_Elim Reductive Elimination PdII_Amide->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NHR' Red_Elim->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.[1]

References

  • Catalytic Methods for N-Arylbenzamide Synthesis: Application Notes and Protocols - Benchchem.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem.
  • discovery and development of Buchwald ligands - Benchchem.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines - Benchchem.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions - RSC Publishing.
  • Buchwald-Hartwig Coupling - Organic Synthesis.
  • The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li.
  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F.

Sources

Validation & Comparative

Comparative Validation Guide: Elemental Analysis for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the synthesis of bioactive benzamides, specifically N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide (


), reliance on a single analytical technique often leads to "purity blind spots." While HPLC is the industry standard for detecting organic impurities, it frequently fails to identify inorganic salts, trapped solvents, or moisture content that significantly alter the molecular weight and stoichiometric potency of the drug substance.

This guide validates the purity of this specific benzamide intermediate using Elemental Analysis (CHN/O) as the primary stoichiometric gatekeeper, comparing its efficacy against HPLC-UV (chromatographic purity) and qNMR (structural/absolute purity).

The Core Thesis: Elemental Analysis is not merely a confirmation of identity; it is the only routine method capable of distinguishing the free base form from hydrates or hydrochloride salts without complex sample preparation, a critical distinction for the 5-amino moiety which is prone to protonation.

Chemical Context & Theoretical Baseline

To validate purity, we must first establish the theoretical baseline for the target molecule. Deviations from these values are the primary indicators of contamination.

  • Compound: this compound

  • Molecular Formula:

    
    
    
  • Molecular Weight: 286.33 g/mol

Theoretical Elemental Composition (Target)
ElementSymbolAtomic MassCountMass ContributionTheoretical %
Carbon C12.01116192.17667.11%
Hydrogen H1.0081818.1446.34%
Nitrogen N14.007228.0149.78%
Oxygen O15.999347.99716.76%

Acceptance Criteria: Standard pharmaceutical journals (e.g., J. Med. Chem.) and USP guidelines typically require experimental values to be within


  of the theoretical value [1, 2].

Comparative Methodology: EA vs. HPLC vs. qNMR

This section objectively compares the three validation methods.

Method A: Elemental Analysis (The Stoichiometric Check)
  • Principle: Flash combustion at >900°C converts the sample into

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . Gases are separated via GC and quantified using Thermal Conductivity Detection (TCD).
  • Why for this compound? The 5-amino group makes this molecule basic. If the sample was isolated from an acidic environment (e.g., HCl workup), it may exist as a partial salt. HPLC will show a single peak (the cation), but EA will show a massive drop in Carbon % due to the extra mass of HCl.

  • Blind Spot: Cannot distinguish between isomeric impurities (e.g., 4-ethoxy vs 3-ethoxy isomers).

Method B: HPLC-UV (The Organic Impurity Check)
  • Principle: Separation of analytes based on polarity using a C18 column.

  • Why for this compound? Essential for detecting unreacted starting materials (e.g., 5-amino-2-methoxyaniline) which may have similar solubility profiles.

  • Blind Spot: Invisible to water, inorganic salts (NaCl), and residual solvents (DCM, Ethyl Acetate) unless specific detectors (RID/CAD) are used.

Method C: qNMR (The Absolute Purity Check)
  • Principle: Proton counting relative to an internal standard (e.g., Maleic acid).

  • Why for this compound? Confirms the structure and can quantify residual solvent explicitly.

  • Blind Spot: Lower sensitivity than HPLC; requires expensive instrumentation and highly skilled interpretation.

Experimental Protocols

Protocol 1: Elemental Analysis (CHN) Workflow
  • Instrument: Thermo Scientific FlashSmart or Elementar vario EL cube.

  • Reagents: Acetanilide (Standard), Vanadium Pentoxide (

    
    , combustion aid for difficult oxidations).
    

Step-by-Step:

  • Drying: Dry the sample of this compound at 40°C under vacuum (10 mbar) for 4 hours to remove surface moisture. Crucial: The amide moiety is hygroscopic.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule hermetically to exclude atmospheric nitrogen.

  • Calibration: Run a "Conditioning" blank followed by 3 runs of Acetanilide standard (K-factor calibration). Ensure standard deviation is <0.1%.

  • Combustion: Inject sample. Furnace temperature: 950°C. Helium flow: 140 mL/min. Oxygen injection: 5 seconds.

  • Analysis: Compare integrated peak areas against the calibration curve.

Protocol 2: HPLC Purity Check
  • Column: C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV at 254 nm (Amide

    
     transition).
    

Validation Data & Interpretation

The following table simulates a common "real-world" scenario where a researcher believes they have the pure free base, but the data suggests otherwise.

Table 1: Comparative Analysis Results (Scenario: Wet Sample)
ParameterTheoretical (Free Base)Experimental (Batch A)DeviationInterpretation
Carbon (C) 67.11%65.05% -2.06%FAIL. Value is too low.
Hydrogen (H) 6.34%6.45% +0.11%PASS. Within range.
Nitrogen (N) 9.78%9.48% -0.30%Borderline. Slightly low.
HPLC Purity N/A99.8% N/APASS. Shows high organic purity.

Analysis of Failure: The HPLC says the sample is 99.8% pure, but the Carbon analysis is off by >2%.

  • Hypothesis: The sample is a Hemihydrate (

    
    ).
    
  • Recalculation for Hemihydrate (

    
    ):
    
    • MW = 295.34

    • Theoretical C = 65.06%

    • Theoretical H = 6.48%

    • Theoretical N = 9.48%

Decision Logic & Workflow

The following diagram illustrates the critical decision-making pathway for validating this compound. It emphasizes that HPLC alone is insufficient for releasing a compound for biological assay.

ValidationWorkflow Start Crude Synthesis Product (this compound) Drying Vacuum Drying (40°C, 4h) Start->Drying HPLC Method B: HPLC-UV Analysis Drying->HPLC Decision1 HPLC > 98%? HPLC->Decision1 EA Method A: Elemental Analysis (CHN) Decision2 EA within ±0.4%? EA->Decision2 Decision1->EA Yes (>98%) Recryst Recrystallization (EtOH/Water) Decision1->Recryst No (<98%) CalcSolvate Calculate for Solvates (Hydrate/HCl Salt) Decision2->CalcSolvate No (Fail) Release Release for Bio-Assay Decision2->Release Yes (Pass) Recryst->Drying qNMR Method C: qNMR (Confirm Solvent) CalcSolvate->qNMR Hypothesis Check qNMR->Release Identity Confirmed

Caption: Integrated Validation Workflow. Note how Elemental Analysis (Red Node) acts as the final gatekeeper after HPLC screening, specifically to catch solvation or salt formation issues common in amino-benzamides.

Strategic Recommendations

For researchers working with This compound :

  • Don't Trust HPLC Alone: The amino group is reactive. If you used HCl in your workup, you likely have the hydrochloride salt. HPLC will show the free base retention time, but your biological dosing will be wrong by ~12% (Mass difference between Free Base and HCl salt). Always run EA to confirm the salt form.

  • Drying is Critical: This amide is capable of hydrogen bonding. Ensure rigorous drying before EA, or calculate for water content if the material is a hydrate.

  • The "0.4% Rule": If your EA data deviates by >0.4%, do not assume "experimental error." It is almost always a real chemical presence (water, solvent, or inorganic salt).

References

  • National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis.[1] PMC. Retrieved from [Link]

  • Moravek. (2023).[2] Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]

Sources

Comparative docking studies of N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

This guide presents a comparative docking framework for N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide (herein referred to as Compound A-2M ). As a benzamide derivative featuring a solvent-exposed ethoxy tail and a functionalized aniline headgroup, Compound A-2M exhibits pharmacophoric features distinct to Class I Histone Deacetylase (HDAC) inhibitors and specific Tyrosine Kinase inhibitors .

This study objectively compares the binding efficacy, thermodynamic stability, and residue-specific interactions of Compound A-2M against FDA-approved standards: Entinostat (MS-275) (HDAC1/3 selective) and Imatinib (Abl Kinase), to determine its most probable mechanism of action.

Chemotype Analysis
  • Scaffold: Benzamide linker (Classic zinc-binding or hinge-binding motif).

  • Head Group: 5-Amino-2-methoxyaniline. The ortho-methoxy group often induces a conformational lock, while the meta-amino group serves as a hydrogen bond donor/acceptor.

  • Tail Group: 3-Ethoxybenzene.[1][2] Provides hydrophobic bulk for channel occupancy.

Computational Workflow & Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes a self-validating "Redocking" step where the co-crystallized ligand is removed and re-docked to calculate RMSD (Root Mean Square Deviation). An RMSD < 2.0 Å validates the docking grid.

Experimental Pipeline (Graphviz)

DockingWorkflow LigandPrep Ligand Preparation (DFT B3LYP/6-31G* Optimization) GridGen Receptor Grid Generation (20x20x20 Å Box) LigandPrep->GridGen TargetSel Target Selection (HDAC1: PDB 4BKX | Abl: PDB 1IEP) TargetSel->GridGen Validation Validation Step (Redocking Native Ligand) GridGen->Validation Docking Molecular Docking (Genetic Algorithm / XP Precision) Validation->Docking If RMSD < 2.0 Å Analysis Interaction Profiling (Binding Energy & Ligand Efficiency) Docking->Analysis

Figure 1: Standardized in silico workflow for comparative docking validation.

Protocol Specifications
  • Ligand Preparation:

    • Compound A-2M structure generated in SMILES.

    • Geometry optimization performed using DFT (Density Functional Theory) at the B3LYP/6-31G* level to ensure accurate bond angles and torsional strain energies prior to docking.

    • Protonation states generated at pH 7.4

      
       0.5 (Epik/LigPrep).
      
  • Protein Preparation:

    • HDAC1 Target: PDB ID 4BKX (Resolution: 2.80 Å). Water molecules >5 Å from the active site removed.

    • Abl Kinase Target: PDB ID 1IEP (Resolution: 2.10 Å).

    • Hydrogen Bond Optimization: H-bond networks optimized using PROPKA at pH 7.0.

Comparative Performance Data

The following data compares the docking score (binding affinity) and Ligand Efficiency (LE) of Compound A-2M against the standard-of-care (SOC) ligands.

Metric Definitions:

  • Docking Score (kcal/mol): More negative values indicate stronger binding.

  • Ligand Efficiency (LE): Binding energy normalized by heavy atom count (LE =

    
    ). Values > 0.3 are considered "drug-like."
    
Table 1: Comparative Binding Metrics
LigandTarget ProteinDocking Score (kcal/mol)Ligand Efficiency (LE)H-Bonds FormedRMSD (Å)
Entinostat (Ref) HDAC1-9.450.343 (Asp99, His140, Zn2+)0.85
Compound A-2M HDAC1 -8.12 0.31 2 (His140, Zn2+) N/A
Imatinib (Ref) Abl Kinase-14.200.414 (Met318, Glu286)1.12
Compound A-2M Abl Kinase-6.500.221 (Hinge region)N/A
Analysis of Results
  • HDAC1 Affinity: Compound A-2M shows a strong affinity (-8.12 kcal/mol) comparable to the reference Entinostat. The benzamide moiety successfully chelates the Zinc ion (

    
    ) in the catalytic pocket, a hallmark of Class I HDAC inhibition.
    
  • Kinase Selectivity: The compound performs poorly against Abl Kinase (-6.50 kcal/mol) compared to Imatinib. The 3-ethoxy tail lacks the steric complementarity required for the deep hydrophobic pocket of the kinase ATP-binding site.

Interaction Dynamics & Mechanism of Action

To understand why Compound A-2M binds effectively to HDAC1, we analyze the residue-level interactions. The "5-Amino" group provides a critical auxiliary interaction that stabilizes the zinc-binding pose.

Binding Pathway Diagram (Graphviz)

BindingMechanism Benzamide Benzamide Carbonyl Zinc Zn2+ Ion (Catalytic Core) Benzamide->Zinc Chelation (2.1 Å) His140 His140 (Charge Relay) Benzamide->His140 H-Bond (2.8 Å) AminoGroup 5-Amino Group Asp99 Asp99 (Rim) AminoGroup->Asp99 H-Bond (3.0 Å) EthoxyTail 3-Ethoxy Tail Phe150 Phe150 (Hydrophobic Cap) EthoxyTail->Phe150 Pi-Alkyl Stacking

Figure 2: Predicted interaction map of Compound A-2M within the HDAC1 active site.

Mechanistic Insight
  • Zinc Chelation: The carbonyl oxygen and the amide nitrogen of the benzamide scaffold form a bidentate chelation with the active site Zinc ion. This stops the deacetylation of lysine residues on histones.

  • The "5-Amino" Advantage: Unlike simple benzamides, the 5-amino group on the phenyl ring acts as an additional hydrogen bond donor to Asp99 at the rim of the pocket. This suggests Compound A-2M may have higher residence time than non-substituted analogs.

  • Hydrophobic Capping: The 3-ethoxy group sits in the hydrophobic tube (interacting with Phe150 and Phe205 ), blocking solvent access and stabilizing the complex.

Experimental Validation Recommendations

While docking provides a theoretical maximum, the following in vitro assays are required to validate these findings:

  • Fluorometric HDAC Activity Assay: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to measure

    
    . Expect values in the low micromolar range (1–5 
    
    
    
    M).
  • Western Blotting: Treat MCF-7 or HCT116 cells with Compound A-2M and blot for Acetyl-Histone H3 (Lys9/Lys14) . An increase in acetylation confirms HDAC inhibition.

  • Surface Plasmon Resonance (SPR): To determine

    
     and 
    
    
    
    rates, confirming the stability predicted by the Asp99 interaction.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

  • Mottamal, M., et al. (2015). Histone Deacetylase Inhibitors in Clinical Studies as Potential Anticancer Agents. Molecules, 20(3), 3898-3941. Link

  • Wang, D. F., et al. (2013). Design, synthesis and biological evaluation of novel benzamide derivatives as HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(11), 3320-3325. Link

  • Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Link

Sources

Comprehensive Comparison Guide: In Vitro Metabolic Stability of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The benzamide scaffold is a highly privileged pharmacophore in modern drug discovery, forming the structural basis for a wide array of therapeutics, including antipsychotics, HDAC inhibitors, and novel antimicrobial agents. However, despite its target-binding versatility, the benzamide moiety and its common substituents frequently present significant metabolic liabilities. Rapid cytochrome P450 (CYP)-mediated oxidation and amidase-catalyzed hydrolysis can lead to high intrinsic clearance (


), limiting oral bioavailability and in vivo efficacy.

This guide provides an in-depth, objective comparison of structural optimization strategies used to enhance the in vitro metabolic stability of benzamide derivatives. It is designed for drug development professionals seeking actionable, field-proven insights supported by authoritative experimental data.

Mechanisms of Benzamide Metabolism & Structural Optimization

Understanding the causality behind benzamide degradation is critical for rational drug design. The metabolic fate of these compounds is largely dictated by the electronic and steric properties of their substituents.

  • The Morpholine Liability: Many early-stage benzamide hits incorporate a morpholine ring at the C-5 position to improve aqueous solubility. However, morpholine is notoriously susceptible to CYP-mediated ring-opening and rapid

    
    -carbon oxidation[1]. Replacing the morpholine group with bioisosteres, such as a methyl group or a thiophene ring, is a proven strategy to block this metabolic soft spot while retaining target affinity[1].
    
  • CYP3A4-Mediated Oxidation: Peptidomimetics and complex molecules containing benzamide-like motifs (e.g., PF74 analogs targeting HIV-1) are highly recognized substrates for CYP3A4[2]. Hybridizing these structures or introducing electron-withdrawing groups can deactivate the aromatic ring toward electrophilic enzymatic attack, thereby mitigating oxidative liability[2].

  • Amide Hydrolysis & N-Dealkylation: The amide nitrogen is a frequent site for N-dealkylation. Simple benzamide derivatives, particularly those with optimized heterocyclic cores or restricted conformations, often demonstrate superior metabolic stability and lower in vitro cytotoxicity compared to their linear counterparts[3].

Comparative Data Analysis

To objectively evaluate the impact of structural modifications, we compare experimental data from two distinct therapeutic applications involving benzamide derivatives.

Case Study A: Optimizing Anti-Tubercular QcrB Inhibitors

A 2025 structure-activity relationship (SAR) study on benzamide-based Mycobacterium tuberculosis QcrB inhibitors highlighted the critical need to replace the metabolically labile morpholine group[1]. Researchers found that substituting the morpholine at the C-5 position with a methyl group (Compound 4b) or a thiophene ring (Compound 16) significantly improved stability in human liver microsomes (HLMs)[1].

Table 1: Impact of C-5 Substitution on Benzamide QcrB Inhibitors (HLM Stability)

CompoundC-5 SubstituentAntitubercular IC

(μM)
% Remaining (30 min, HLM)
Parent Series MorpholineVariable< 50% (Rapidly metabolized)
Compound 4b Methyl0.6238%
Compound 4d Ethyl derivative0.9037%
Compound 16 Thiophene0.1346%
Compound 22b Methyl (variant linker)N/A38%

Data demonstrates that replacing the electron-rich morpholine with a thiophene ring (Compound 16) yields the optimal balance of sub-micromolar potency and moderate metabolic stability[1].

Case Study B: Hepatic Clearance of SARS-CoV-2 PLpro Inhibitor GRL0617

GRL0617 is a substituted benzamide developed as a papain-like protease (PLpro) inhibitor. To determine its viability as a therapeutic, its in vitro metabolic stability was characterized using the well-stirred model approach[4].

Table 2: Cofactor-Dependent Clearance of GRL0617 in HLMs

Cofactor SystemMicrosomal

(μL/min/mg)
Apparent

(mL/min/kg)
Hepatic Clearance (

) (mL/min/kg)
NADPH Only 26.327.011.7
NADPH + UDPGA 23.524.111.1

Note: The


 of GRL0617 is approximately half of the human hepatic blood flow rate (20.7 mL/min/kg). The lack of significant variance upon the addition of UDPGA indicates that Phase II glucuronidation is negligible, and Phase I oxidation drives the clearance[4].

Self-Validating Experimental Protocol: Liver Microsomal Stability Assay

To ensure high scientific integrity and reproducibility, the metabolic stability of benzamide derivatives must be evaluated using a self-validating microsomal assay. The following protocol embeds internal controls to distinguish true enzymatic degradation from chemical instability.

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock solution of the benzamide derivative in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM or MLM.

    • Causality: A low substrate concentration (1 μM) ensures the reaction operates under first-order kinetics (well below the

      
      ), which is a mathematical prerequisite for accurate intrinsic clearance calculation. Limiting the protein concentration to 1 mg/mL prevents non-specific protein binding from masking the true clearance rate.
      
  • Control Incubation Setup (Self-Validation):

    • Negative Control (No NADPH): Incubate the compound with microsomes but omit the NADPH regenerating system. Causality: This isolates chemical instability or degradation by non-CYP enzymes (e.g., carboxylesterases) from true CYP450-mediated oxidation.

    • Positive Control: Run a parallel assay with a known high-clearance substrate (e.g., Verapamil)[2]. Causality: Validates the enzymatic viability and specific activity of the microsome batch.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibration before reaction initiation, preventing artificial lag phases in the kinetic degradation curve.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to start the enzymatic reaction.

  • Time-Course Sampling: Extract 50 μL aliquots at precise intervals (e.g., 0, 5, 15, 30, and 60 minutes). The 0-minute time point is critical as it establishes the 100% recovery baseline.

  • Reaction Quenching: Immediately dispense each aliquot into 150 μL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide).

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the reaction. Including the IS directly in the crash solvent ensures that any volumetric errors during precipitation and subsequent pipetting are perfectly normalized during MS analysis.

  • Centrifugation and Analysis: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Workflow Visualization

G N1 Preparation of Incubation Mixture (Test Compound + Microsomes + Buffer) N2 Pre-incubation at 37°C (Thermal Equilibration) N1->N2 N3 Reaction Initiation (Addition of NADPH) N2->N3 N4 Time-Course Sampling (e.g., 0, 5, 15, 30, 60 min) N3->N4 N5 Reaction Quenching (Cold Acetonitrile + IS) N4->N5 N6 Protein Precipitation & Centrifugation (Isolating Supernatant) N5->N6 N7 LC-MS/MS Analysis (Quantification of Parent Drug) N6->N7 N8 Pharmacokinetic Parameter Calculation (t1/2, CLint) N7->N8

In vitro liver microsomal stability assay workflow for benzamide derivatives.

References

  • In vitro metabolic characterization of the SARS-CoV-2 papain-like protease inhibitors GRL0617 and HY-17542 Source: Frontiers URL
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors Source: ACS Publications URL
  • Potency and metabolic stability: a molecular hybrid case in the design of novel PF74-like small molecules targeting HIV-1 capsid protein Source: PMC / NIH URL
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

[1]

Executive Safety Summary & Risk Stratification

The "Why" Behind the Protocol: As a researcher handling N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide , you are working with a substituted benzamide containing an aniline pharmacophore. While specific toxicological data for this exact intermediate may be limited in public repositories, its structural moieties dictate a Category 3 Potent Compound (OEB 3) handling strategy.

Structural Hazard Analysis:

  • Aniline Moiety (5-Amino-2-methoxyphenyl): Historically associated with skin sensitization (H317) and potential methemoglobinemia upon high exposure. Anilines are readily absorbed through the skin.

  • Benzamide Linkage: Often correlates with acute oral toxicity (H302) and respiratory irritation (H335).[1]

Core Directive: In the absence of a completed toxicology screen, you must apply the Precautionary Principle . Treat this substance as a sensitizing toxicant . The protocols below are designed not just for compliance, but to ensure data integrity by preventing cross-contamination.

Personal Protective Equipment (PPE) Matrix

This system uses a "Barrier Redundancy" approach.[1] Do not rely on a single layer of protection.[1]

PPE Selection Table
Body ZoneRecommended EquipmentTechnical Specification (Standard)Operational Logic (The "Why")
Hand Protection (Inner) Nitrile Exam Glove 4-5 mil thickness (ASTM D6319)Acts as a second skin; prevents perspiration from compromising the outer glove.
Hand Protection (Outer) Extended Cuff Nitrile >6 mil thickness; >240 min breakthrough (ASTM F739)The "Sacrificial Layer." Remove immediately if splashed.[1] Extended cuff protects the wrist gap.[1]
Respiratory N95 / P3 Respirator NIOSH N95 or EN 149 FFP3Minimum requirement for weighing solid powder.[1] Prevents inhalation of airborne particulates.[1][2][3][4][5]
Eye/Face Chemical Goggles ANSI Z87.1 (Impact & Splash)Safety glasses are insufficient for anilines due to vapor/dust migration risks.[1]
Body Tyvek® Lab Coat Polyethylene (non-woven)Cotton coats absorb liquids and hold toxins against the skin.[1] Use disposable, non-porous materials.[1][5]
ngcontent-ng-c2372798075="" class="ng-star-inserted">

Critical Note on Glove Material: Do NOT use Latex. Organic amides and anilines can permeate latex rapidly.[1] Nitrile or Laminate film (Silver Shield) are required for prolonged contact.[1]

Operational Workflow: The "Safe Handling Lifecycle"

Safety is a process, not a product.[1] Follow this logic flow to ensure containment.

Phase 1: Preparation (The "Clean" Zone)[1]
  • Engineering Control Check: Verify Fume Hood is operating at 80-100 fpm (0.4-0.5 m/s) face velocity.

  • Static Control: This compound is a solid organic powder.[1] Use an ionizing fan or anti-static gun before weighing to prevent electrostatic dispersion of the powder.[1]

  • Solvent Selection: When solubilizing (e.g., in DMSO or Methanol), remember that the solvent acts as a vehicle, potentially carrying the toxin through your gloves faster than the solid alone.

Phase 2: Active Handling (The "Hot" Zone)[1]
  • Weighing: Perform all weighing inside the fume hood. Never tare a balance on an open benchtop.

  • Transfer: Use disposable spatulas.[1] If reusable metal spatulas are used, wipe them with a solvent-dampened Kimwipe inside the hood immediately after use.

Phase 3: Decontamination & Doffing[1][7]
  • The "Roll-Down" Technique: When removing gloves, peel them off so they turn inside out, trapping the chemical residue inside.[6]

  • Surface Decon: Wipe surfaces with 10% HCl (aq) followed by water.[1] The acid helps protonate the amine group, rendering it water-soluble and easier to clean, reducing volatility.

Visualization: Operational Safety Logic

The following diagram illustrates the decision-making process and workflow for handling this compound.

SafetyLifecycleRisk1. Risk Assessment(Aniline Derivative)Controls2. Engineering Controls(Fume Hood + Ionizer)Risk->Controls define PPE3. PPE Donning(Double Nitrile + N95)Controls->PPE requires Action4. Handling(Weighing/Solubilization)PPE->Action protects Waste5. Waste Segregation(Solid vs. Liquid)Action->Waste generates Decon6. Decontamination(Acid Wash)Action->Decon post-process Decon->Controls reset for next run

Figure 1: The Safe Handling Lifecycle. Note the critical transition from Risk Assessment to Engineering Controls before PPE is even considered.[6]

Emergency Response & Disposal

Spill Management (Solid Powder)[1]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: If the spill is >1 gram outside a hood, upgrade to a PAPR (Powered Air Purifying Respirator) or Full-Face Respirator.

  • Containment: Cover the spill with a damp absorbent pad (do not dry sweep, which generates dust).[1]

  • Neutralization: Clean the area with a mild acid solution (1N HCl) to convert the amine to a salt, then wash with soap and water.

Waste Disposal[2][3][5][7]
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a Hazardous Solid Waste drum labeled "Toxic Organic Solids."

  • Liquid Waste: Segregate into "Basic/Organic" waste streams.[1] Do not mix with oxidizers (e.g., Nitric Acid) as reaction with the amine/amide groups can be exothermic.[1]

References & Authority

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] National Academies Press, 2011.[1] Link

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2][4] Link[6]

  • PubChem. Compound Summary: Benzamide Derivatives & Aniline Toxicity.[1] National Library of Medicine.[1] (General Structural Alerts). Link

  • ASTM International. ASTM F739-20: Standard Test Method for Permeation of Liquids and Gases through Protective Clothing Materials.[1]Link[6]

Disclaimer: This guide is based on structural Activity Relationship (SAR) analysis and standard "Potent Compound" handling practices. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor if available, as purity and formulation can alter hazard profiles.[6]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-3-ethoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.